(+)-Butaclamol hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-AAJWHBHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017434 | |
| Record name | (+)-Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
59.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55528-07-9 | |
| Record name | (+)-Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that exerts its primary mechanism of action through the stereospecific antagonism of dopamine (B1211576) D2-like receptors. Its pharmacological activity resides exclusively in the (+)-enantiomer. Beyond its well-established dopamine receptor blockade, (+)-Butaclamol also exhibits significant affinity for sigma-1 receptors, where it modulates intracellular calcium signaling. This guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate the pharmacodynamics of (+)-Butaclamol.
Core Mechanism of Action: Dopamine Receptor Antagonism
(+)-Butaclamol is a powerful antagonist of the D2-like family of dopamine receptors, which includes D2, D3, and D4 subtypes. This antagonism is stereospecific, with the (+)-enantiomer being the active form. The blockade of these receptors, particularly in the mesolimbic and mesocortical pathways of the brain, is believed to be the primary basis for its antipsychotic effects.
D2-like receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi subtype of G proteins.[1] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] By blocking the binding of dopamine to D2-like receptors, (+)-Butaclamol prevents this signaling cascade, thereby increasing cAMP levels in postsynaptic neurons.[2][3]
Quantitative Binding Affinity Data
The affinity of (+)-Butaclamol for various neurotransmitter receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||||
| D2 | [3H]-Spiperone | Rat Striatum | 0.5 - 2.0 | [4][5] |
| D2 (human, short) | [3H]-Spiperone | CHO cells | - | [2] |
| D3 | [3H]-Spiperone | - | - | [6][7] |
| D4 | [3H]-Spiperone | - | - | [6][7] |
| Sigma Receptors | ||||
| Sigma-1 | [3H]-(+)-Pentazocine | Guinea Pig Brain | 2.8 - 4.2 | [8] |
| Sigma-2 | [3H]-DTG | - | >1000 | [8] |
Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Dopamine D2 Receptor Signaling Pathway
The antagonism of the D2 receptor by (+)-Butaclamol disrupts the canonical Gαi-mediated signaling pathway.
Interaction with Sigma-1 Receptors
(+)-Butaclamol is also a high-affinity ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[9][10] The sigma-1 receptor is not a traditional GPCR and is involved in the regulation of intracellular Ca2+ signaling, lipid metabolism, and cellular stress responses.[9]
The interaction of (+)-Butaclamol with the sigma-1 receptor can modulate the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel for Ca2+ release from the ER.[11][12] By binding to the sigma-1 receptor, (+)-Butaclamol can influence Ca2+ homeostasis, which may contribute to its overall pharmacological profile.
Sigma-1 Receptor Signaling Pathway
The binding of (+)-Butaclamol to the sigma-1 receptor can allosterically modulate the function of the IP3 receptor.
Experimental Protocols
The characterization of (+)-Butaclamol's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay to determine the affinity of (+)-Butaclamol for the D2 receptor using [3H]-Spiperone as the radioligand.[6][13]
Materials:
-
Membrane Preparation: Rat striatal tissue or cell lines expressing the human D2 receptor (e.g., CHO-D2S cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (1-10 µM).
-
Test Compound: this compound, serially diluted.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound ((+)-Butaclamol).
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of unlabeled (+)-Butaclamol.
-
Membrane suspension (typically 50-200 µg of protein).
-
-
Initiate Reaction: Add a fixed concentration of [3H]-Spiperone (typically 0.1-0.5 nM) to all wells.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of (+)-Butaclamol to antagonize dopamine-induced inhibition of adenylyl cyclase activity.[14][15]
Materials:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, and 1 mM IBMX (a phosphodiesterase inhibitor).
-
Dopamine Solution.
-
Test Compound: this compound.
-
cAMP Detection Kit: (e.g., ELISA or luminescence-based).
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of dopamine (to inhibit basal adenylyl cyclase activity).
-
Increasing concentrations of (+)-Butaclamol.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the membrane preparation to each well to start the reaction.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or as per the cAMP kit instructions).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercial cAMP detection kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of (+)-Butaclamol to determine the EC50 for its antagonistic effect.
Conclusion
The primary mechanism of action of this compound is the potent and stereospecific antagonism of dopamine D2-like receptors, leading to a modulation of downstream adenylyl cyclase activity. Additionally, its high-affinity interaction with sigma-1 receptors and subsequent modulation of intracellular calcium signaling represent a significant secondary mechanism that may contribute to its overall pharmacological effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of compounds acting on these important central nervous system targets.
References
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 3. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. labs.penchant.bio [labs.penchant.bio]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Deep Dive into (+)-Butaclamol Hydrochloride's Affinity for the D2 Dopamine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (+)-Butaclamol hydrochloride for the D2 dopamine (B1211576) receptor. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow. (+)-Butaclamol is a classic potent antagonist of the D2 receptor and is also characterized as an inverse agonist, meaning it can reduce the receptor's basal activity.
Quantitative Affinity Data
The affinity of (+)-Butaclamol for the D2 dopamine receptor has been determined in various studies, primarily through radioligand binding assays. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal effective concentration (EC50) values. These values are crucial for understanding the potency of (+)-Butaclamol at the D2 receptor.
| Parameter | Value (nM) | Radioligand | Cell Line/Tissue | Reference |
| Ki (uncoupled) | 0.87 ± 0.13 | [3H]NPA | CHO cells expressing D2S receptor | [1] |
| Ki (coupled) | 2.1 ± 0.3 | [3H]NPA | CHO cells expressing D2S receptor | [1] |
| EC50 | 130 | - | Synaptic plasma membranes from rat striatum |
Note: "uncoupled" refers to the G protein-uncoupled state of the receptor, while "coupled" refers to the G protein-coupled state. (+)-Butaclamol shows a preference for the uncoupled state, which is characteristic of inverse agonists.[1]
Experimental Protocols
The determination of the binding affinity and functional activity of (+)-Butaclamol at the D2 receptor involves specific and sensitive experimental procedures. Below are detailed methodologies for two key types of assays.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound, such as (+)-Butaclamol, to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of (+)-Butaclamol for the D2 dopamine receptor.
Materials:
-
Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor, or rat striatal tissue homogenates.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist like unlabeled spiperone (B1681076) or haloperidol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration (typically 20-50 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-Spiperone (typically at a concentration close to its Kd, e.g., 0.1-0.3 nM).
-
Increasing concentrations of (+)-Butaclamol (e.g., from 10^-11 to 10^-5 M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (25°C) or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (+)-Butaclamol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of D2 receptor activation or inhibition. Since the D2 receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, (+)-Butaclamol can increase cAMP levels from the basal state.
Objective: To determine the functional potency (EC50) of (+)-Butaclamol as an inverse agonist at the D2 receptor.
Materials:
-
Cell Line: CHO cells stably expressing the human D2 dopamine receptor.
-
Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable level of cAMP).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing CHO cells in appropriate media until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with increasing concentrations of (+)-Butaclamol for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the (+)-Butaclamol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of (+)-Butaclamol that produces a half-maximal increase in cAMP levels from the forskolin-stimulated baseline.
-
Mandatory Visualizations
D2 Dopamine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the D2 dopamine receptor. Activation of the receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. As an inverse agonist, (+)-Butaclamol would counteract the basal activity of this pathway, leading to an increase in cAMP levels from the baseline.
Caption: D2 Dopamine Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor.
Caption: Radioligand Binding Assay Workflow.
References
(+)-Butaclamol Hydrochloride: A Technical Guide to its Dopamine Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that exerts its effects primarily through the antagonism of dopamine (B1211576) receptors. As a member of the benzocycloheptapyridoisoquinoline class of compounds, its pharmacological activity is highly stereospecific, with the (+)-enantiomer being the active form. This technical guide provides an in-depth overview of (+)-Butaclamol's mechanism of action as a dopamine antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Dopamine Receptor Antagonism
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.
(+)-Butaclamol acts as a potent antagonist at both D1-like and D2-like dopamine receptors, with a higher affinity for the D2-like family. Its antagonist activity at D2 receptors is particularly well-documented and is believed to be the primary mechanism underlying its antipsychotic effects. By blocking these receptors, (+)-Butaclamol prevents the binding of endogenous dopamine, thereby modulating downstream signaling cascades. The (-)-enantiomer of butaclamol is significantly less active, highlighting the strict stereochemical requirements for its interaction with dopamine receptors. Some studies also suggest that (+)-Butaclamol may act as an inverse agonist at D1, D2, and D5 receptors, meaning it can reduce the basal, agonist-independent activity of these receptors.[1][2]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound at various dopamine receptor subtypes have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of (+)-Butaclamol at Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D2 | [3H]Spiperone | CHO-K1 cells expressing human D2S receptor | Not explicitly stated, but high affinity is implied. | [1] |
| D4 | [125I]L-750,667 | HEK cells expressing human D4 receptor | 16 | [3] |
Note: Specific Ki values for D1, D3, and D5 receptors for (+)-Butaclamol are not consistently reported in the readily available literature. However, rank order of potency studies have been conducted.
Table 2: Functional Antagonist Potency of (+)-Butaclamol
| Assay Type | Receptor Subtype | Effect Measured | Cell Line | EC50 / pA2 | Reference |
| Adenylyl Cyclase Inhibition | D2-like | Antagonism of dopamine-induced inhibition of adenylyl cyclase | Rat Striatum | EC50 = 130 nM | [4] |
| Vascular Relaxation | D1-like | Antagonism of dopamine-induced relaxation | Rabbit Mesenteric Artery | pA2 = 6.77 | [5] |
Table 3: Stereoselectivity of Butaclamol
| Receptor/Assay | Active Enantiomer | Inactive Enantiomer | Fold Difference in Potency | Reference |
| D4 Receptor Binding | (+)-Butaclamol | (-)-Butaclamol | >100 | [3] |
| Adenylyl Cyclase Inhibition | (+)-Butaclamol | (-)-Butaclamol | >75 | [4] |
| Dopamine-induced Relaxation | d-Butaclamol | l-Butaclamol | >100 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (+)-Butaclamol and a typical experimental workflow for its characterization.
Dopamine Receptor Signaling Pathways
Experimental Workflow for Antagonist Characterization
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of (+)-Butaclamol for the dopamine D2 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or another suitable D2-selective radiolabeled antagonist.
-
Non-specific Binding Determinant: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled Butaclamol).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of (+)-Butaclamol in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding determinant, and cell membranes.
-
Competition Binding: Assay buffer, radioligand, serially diluted (+)-Butaclamol, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (+)-Butaclamol.
-
Determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay for Dopamine D2 Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of (+)-Butaclamol at the Gi-coupled D2 receptor.
1. Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-hD2S).
-
Cell Culture Medium.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Dopamine or a D2 agonist (e.g., quinpirole).
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and pre-incubate the cells with various concentrations of (+)-Butaclamol in stimulation buffer for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine or a D2 agonist (typically at its EC80 concentration) along with forskolin (to stimulate cAMP production) to all wells except the control wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the log concentration of (+)-Butaclamol.
-
Determine the IC50 value, which represents the concentration of (+)-Butaclamol that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
The data will demonstrate the antagonist potency of (+)-Butaclamol in a functional cellular context.
Conclusion
This compound is a well-characterized, potent, and stereospecific dopamine receptor antagonist. Its primary mechanism of action involves the blockade of D2-like dopamine receptors, which is consistent with its classification as a typical antipsychotic. The quantitative data, while not exhaustive for all receptor subtypes, clearly indicates a high affinity and functional antagonism at dopamine receptors. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of (+)-Butaclamol and similar compounds. The signaling pathway and workflow diagrams serve as visual aids to conceptualize its mechanism and characterization process. This technical guide provides a comprehensive resource for professionals in the fields of pharmacology and drug development.
References
- 1. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 3. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma Receptor Binding Profile of (+)-Butaclamol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been historically studied for its high affinity for dopamine (B1211576) receptors. However, it also exhibits significant and stereoselective binding to sigma receptors, a unique class of intracellular proteins. This technical guide provides an in-depth overview of the sigma receptor binding profile of this compound, compiling quantitative binding data, detailing experimental protocols for its characterization, and illustrating the associated signaling pathways. This information is critical for researchers in neuropharmacology and drug development exploring the therapeutic potential of sigma receptor ligands.
Quantitative Binding Profile
The binding affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been determined through radioligand binding assays. The data reveals a high and stereoselective affinity for the sigma-1 receptor, with notably weaker binding to the sigma-2 receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) | Radioligand Used | Tissue Source | Reference |
| Sigma-1 (σ₁) | (+)-Butaclamol | 1.7 ± 0.2 (High-affinity site) | --INVALID-LINK---SKF-10,047 | Guinea Pig Brain Membranes | [1] |
| 180 ± 20 (Low-affinity site) | |||||
| Sigma-2 (σ₂) | (+)-Butaclamol | 20,000 | [³H]-DTG | Rat Liver Membranes |
Experimental Protocols
The determination of the binding affinity of this compound at sigma receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled test compound, (+)-Butaclamol, to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.
Sigma-1 Receptor Binding Assay
A standard protocol for assessing sigma-1 receptor binding affinity is as follows:
-
Tissue Preparation: Homogenates of guinea pig brain or liver membranes, which are rich in sigma-1 receptors, are commonly used. The tissue is homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Radioligand: --INVALID-LINK---Pentazocine or --INVALID-LINK---SKF-10,047 are frequently used as selective radioligands for the sigma-1 receptor.
-
Assay Incubation: A fixed concentration of the radioligand (typically near its Kd value) is incubated with the membrane homogenate in the presence of varying concentrations of this compound.
-
Determination of Non-specific Binding: To determine the amount of radioligand that binds to non-receptor sites, a parallel set of incubations is performed in the presence of a high concentration of a known sigma-1 ligand (e.g., unlabeled haloperidol (B65202) or (+)-pentazocine) to saturate the specific binding sites.
-
Separation and Quantification: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of (+)-Butaclamol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
The protocol for determining binding affinity at the sigma-2 receptor is similar, with key differences in the choice of radioligand and tissue preparation:
-
Tissue Preparation: Rat or mouse liver membranes are often used as they have a higher density of sigma-2 receptors compared to sigma-1 receptors.
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is a commonly used non-selective sigma receptor radioligand.
-
Masking of Sigma-1 Sites: To measure binding specifically to sigma-2 receptors, a high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is included in the incubation mixture to "mask" or block the sigma-1 sites.
-
Assay Incubation, Separation, Quantification, and Data Analysis: These steps are performed as described for the sigma-1 receptor binding assay.
Signaling Pathways and Functional Effects
Sigma receptors are intracellular chaperones primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). They are involved in the regulation of cellular signaling, particularly calcium homeostasis, and can modulate the function of various ion channels and other proteins.
Sigma-1 Receptor Signaling
The sigma-1 receptor acts as a ligand-operated molecular chaperone. In its inactive state, it is complexed with another chaperone protein, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and can then interact with and modulate a variety of client proteins.
Key downstream effects of sigma-1 receptor activation include:
-
Modulation of Calcium Signaling: Sigma-1 receptors can translocate to the plasma membrane and interact with voltage-gated calcium channels, typically leading to an inhibition of calcium influx. At the ER, they can modulate the activity of the inositol (B14025) trisphosphate (IP₃) receptor, thereby influencing the release of calcium from intracellular stores.
-
Regulation of Ion Channels: Beyond calcium channels, sigma-1 receptors have been shown to modulate the activity of potassium and sodium channels.
-
Interaction with other Receptors and Proteins: Sigma-1 receptors can form heteromeric complexes with other receptors, such as NMDA receptors and dopamine receptors, and can influence their signaling.
Given its high affinity for the sigma-1 receptor, (+)-Butaclamol likely acts as a potent modulator of these signaling pathways. Its functional role as either an agonist or antagonist at the sigma-1 receptor would determine the specific downstream consequences.
Sigma-2 Receptor Signaling
The sigma-2 receptor, now identified as TMEM97 (transmembrane protein 97), is also implicated in the regulation of calcium signaling and cell survival. It is often found to be overexpressed in proliferating cells, such as cancer cells.
Key aspects of sigma-2 receptor signaling include:
-
Role in Cholesterol Homeostasis: The sigma-2 receptor/TMEM97 is involved in the regulation of cholesterol transport and homeostasis.
-
Modulation of Calcium Signaling: Similar to the sigma-1 receptor, the sigma-2 receptor can influence intracellular calcium levels.
-
Induction of Apoptosis: Ligands that bind to the sigma-2 receptor can induce programmed cell death in cancer cells.
Due to its very low affinity for the sigma-2 receptor, it is unlikely that this compound exerts significant physiological effects through this receptor subtype at therapeutic concentrations.
Conclusion
This compound is a high-affinity ligand for the sigma-1 receptor, exhibiting stereoselectivity for the (+)-enantiomer. Its binding to this receptor suggests a potential role in modulating calcium signaling, ion channel activity, and neurotransmission, which may contribute to its overall pharmacological profile. The significantly lower affinity for the sigma-2 receptor indicates that this subtype is not a primary target of (+)-Butaclamol. Further functional studies are necessary to fully elucidate the downstream consequences of (+)-Butaclamol's interaction with the sigma-1 receptor and to explore its potential for the development of novel therapeutics targeting this system. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers investigating the complex pharmacology of this compound.
References
The Pharmacological Profile of (+)-Butaclamol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent and stereospecific antipsychotic agent, primarily characterized by its high affinity as an antagonist and inverse agonist at dopamine (B1211576) D2-like receptors. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Butaclamol, summarizing its binding affinities, functional activities, and in vivo effects. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development.
Introduction
(+)-Butaclamol is the pharmacologically active enantiomer of butaclamol, a dibenzocycloheptene derivative.[1] Its neuroleptic activity is attributed to its potent antagonism of dopamine receptors, a hallmark of typical antipsychotic drugs.[2] The stereoselectivity of butaclamol is profound, with the (+)-enantiomer being significantly more active than the (-)-enantiomer, highlighting the specific molecular interactions required for its pharmacological effects.[1] This document serves as a technical resource, consolidating quantitative data and experimental protocols to provide a detailed understanding of the pharmacological actions of this compound.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. It exhibits the highest affinity for dopamine D2-like receptors (D2, D3, and D4), with lower affinity for D1-like receptors and other neurotransmitter systems.
Table 1: Dopamine Receptor Binding Affinities of (+)-Butaclamol
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| D1 | [³H]SCH 23390 | Monkey Caudate-Putamen | ~1000 | [3] |
| D2 | [³H]Spiperone | CHO-D2S cells | - | [4] |
| D2 | [³H]Raclopride | CHO-D2L cells | pKi = 7.3 | |
| D4 | [¹²⁵I]L-750,667 | hD4 HEK cells | ~100 | [5] |
Note: A lower Kᵢ value indicates a higher binding affinity.
Table 2: Serotonin (B10506) and Adrenergic Receptor Binding Affinities of (+)-Butaclamol
| Receptor Family | Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Serotonin | 5-HT₂ | [³H]Spiroperidol | Rat Frontal Cortex | High Affinity | |
| Adrenergic | α₁ | - | - | Weak Activity | [6] |
Note: Qualitative descriptions are provided where specific Kᵢ values were not available in the searched literature.
Functional Activity
(+)-Butaclamol acts as a potent antagonist at dopamine D2 receptors, inhibiting the effects of dopamine. Furthermore, it exhibits inverse agonist properties at the D2 receptor, reducing its basal, agonist-independent activity.
Dopamine D2 Receptor Antagonism and Inverse Agonism
Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation, have demonstrated the antagonist and inverse agonist effects of (+)-Butaclamol. As a D2-like receptor antagonist, it blocks the dopamine-induced inhibition of adenylyl cyclase.[7] As an inverse agonist, it can increase cAMP levels above the forskolin-stimulated baseline in cells expressing D2 receptors, indicating a reduction in the receptor's constitutive activity.[4]
Table 3: Functional Potency of (+)-Butaclamol at the D2 Receptor
| Assay Type | Cell Line | Measured Effect | EC₅₀ / IC₅₀ (nM) | Reference |
| cAMP Accumulation | CHO-D2S cells | Potentiation of forskolin-stimulated cAMP | ~30 | [4] |
| Adenylate Cyclase Inhibition | Rat Striatum | Antagonism of dopamine inhibition | 130 | [7] |
Signaling Pathways
The primary signaling pathway affected by (+)-Butaclamol is the G protein-coupled receptor (GPCR) cascade associated with D2-like dopamine receptors. These receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. By acting as an antagonist and inverse agonist at these receptors, (+)-Butaclamol modulates this signaling pathway.
In Vivo Effects
In vivo studies have corroborated the in vitro findings, demonstrating the potent antipsychotic-like effects of (+)-Butaclamol. These studies typically involve animal models of psychosis and motor function.
Behavioral Pharmacology
(+)-Butaclamol has been shown to antagonize amphetamine-induced stereotyped behaviors in rats, a classic preclinical screen for antipsychotic activity.[6] It also induces catalepsy at higher doses, a common side effect associated with D2 receptor blockade in the nigrostriatal pathway.[8] The behavioral effects are stereospecific, with the (-)-enantiomer being largely inactive.[6]
Neurochemical Effects
In vivo microdialysis studies have shown that systemic administration of D2 receptor antagonists leads to an increase in extracellular dopamine levels in brain regions such as the striatum. This is thought to be due to the blockade of presynaptic D2 autoreceptors, which normally act to inhibit dopamine release. While specific microdialysis data for (+)-Butaclamol was not found in the immediate search, this is the expected neurochemical consequence of its potent D2 receptor antagonism.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound like (+)-Butaclamol for the D2 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the D2 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone) and a range of concentrations of this compound.[9] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled D2 antagonist, such as unlabeled butaclamol).[9]
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of (+)-Butaclamol and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for D2 Receptor Inverse Agonism
This protocol outlines a method to assess the inverse agonist activity of (+)-Butaclamol at the D2 receptor.
Methodology:
-
Cell Culture: Culture cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Assay: a. Wash the cells with a serum-free medium or buffer. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Treat the cells with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of varying concentrations of this compound.[4] Include control wells with forskolin alone. d. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[10]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of (+)-Butaclamol. An increase in cAMP levels above the forskolin-alone control indicates inverse agonist activity. Determine the EC₅₀ for this effect.
Conclusion
This compound is a well-characterized and potent dopamine D2-like receptor antagonist with demonstrated inverse agonist properties. Its high affinity and stereospecificity make it a valuable tool for studying the role of dopamine receptors in both normal physiological processes and in the pathophysiology of psychiatric disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further investigation into its binding affinities at a wider range of serotonin and adrenergic receptor subtypes would provide an even more complete understanding of its pharmacological profile.
References
- 1. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 5. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Radioligand binding assays [bio-protocol.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(+)-Butaclamol enantiomers and neuroleptic activity
An In-depth Technical Guide on (+)-Butaclamol Enantiomers and Neuroleptic Activity
Introduction
Butaclamol is a potent neuroleptic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds.[1][2] While initially developed and studied as a racemic mixture, research has demonstrated that its antipsychotic activity is entirely attributable to one of its optical isomers. This stereoselectivity is a cornerstone of its pharmacology, providing a powerful tool for probing the stereo-requirements of dopamine (B1211576) receptors. This technical guide delves into the distinct pharmacological profiles of the (+)- and (-)-enantiomers of butaclamol, focusing on their neuroleptic activity, receptor interaction, and the experimental methodologies used for their characterization. The mechanism of action for butaclamol's antipsychotic effects is primarily through the blockade of dopamine receptors.[2]
Stereoselectivity of Neuroleptic Activity
The central finding in the study of butaclamol is the absolute optical specificity of its neuroleptic effects.[1][3][4] The pharmacological activity resides exclusively in the (+)-enantiomer, while the (-)-enantiomer is virtually devoid of any neuroleptic or behavioral activity, even at doses 100 to 500 times higher than its active counterpart.[1][3][4]
-
(+)-Butaclamol : This enantiomer is a potent dopamine receptor antagonist and is responsible for all the antipsychotic effects associated with the racemic compound.[5][6][7] It effectively abolishes behaviors mediated by the dopamine system, such as amphetamine-induced stereotypy and rotational behavior in rats with unilateral substantia nigra lesions.[1][3][4] It also demonstrates activity in models predictive of clinical antipsychotic efficacy, such as the inhibition of conditioned avoidance behavior.[1][3][4]
-
(-)-Butaclamol : In stark contrast, this enantiomer is behaviorally inactive.[1][3][4] Its lack of activity makes it an ideal negative control in experiments, particularly in receptor binding assays, to define non-specific binding and confirm the stereospecific nature of the receptor interaction.[8][9][10]
This stark separation of activities underscores the precise three-dimensional structural requirements for binding and blocking the dopamine receptor.
Caption: Logical relationship of Butaclamol enantiomers and their activity.
Quantitative Analysis of Receptor Interaction
The stereospecific action of butaclamol is quantified through receptor binding and functional assays. The (+)-enantiomer exhibits significantly higher affinity for dopamine D2 receptors compared to the (-)-enantiomer. This difference in binding affinity directly correlates with their observed neuroleptic potencies.
| Compound | Receptor/Assay | Value | Units | Reference |
| (+)-Butaclamol | Dopamine D2 Receptor (Binding Affinity, pA2) | 6.77 | pA2 | [11] |
| (-)-Butaclamol | Dopamine D2 Receptor (Binding) | No effect at 3x10⁻⁶ M | M | [11] |
| (+)-Butaclamol | Reversal of Apomorphine-induced Tyrosine Hydroxylase Inhibition | More potent than fluphenazine, haloperidol, pimozide, chlorpromazine | Rank | [5] |
| (-)-Butaclamol | Reversal of Apomorphine-induced Tyrosine Hydroxylase Inhibition | Inactive | - | [5] |
Mechanism of Action & Signaling Pathways
(+)-Butaclamol exerts its antagonist effects at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that signals through the Gi/Go pathway. The binding of an agonist like dopamine to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (+)-Butaclamol blocks this cascade by preventing dopamine from binding to the receptor. Furthermore, many antipsychotic drugs, including (+)-butaclamol, have been shown to act as inverse agonists, meaning they reduce the basal, agonist-independent activity of the D2 receptor, further decreasing cAMP levels below the baseline.[12]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The effect of butaclamol and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butaclamol - Wikipedia [en.wikipedia.org]
- 7. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Butaclamol Hydrochloride and the Serotonin System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent antipsychotic agent, primarily recognized for its high-affinity antagonism of the dopamine (B1211576) D2 receptor. While its dopaminergic activity is well-characterized, its effects on the serotonin (B10506) (5-HT) system are less defined. This technical guide provides a comprehensive overview of the current understanding of (+)-Butaclamol's interaction with serotonin systems. It consolidates the available quantitative data, details relevant experimental protocols for assessing serotonergic activity, and visualizes key signaling pathways. The information presented herein is intended to serve as a resource for researchers investigating the pharmacological profile of (+)-Butaclamol and similar compounds, and for professionals involved in the development of novel therapeutics targeting monoaminergic systems.
Introduction
(+)-Butaclamol is the pharmacologically active enantiomer of the benzocycloheptapyridoisoquinoline derivative, butaclamol. Its antipsychotic efficacy is largely attributed to its potent blockade of dopamine D2 receptors. However, the intricate interplay between the dopaminergic and serotonergic systems in the central nervous system necessitates a thorough evaluation of a compound's activity at both receptor families to fully understand its therapeutic and side-effect profiles.
Early research suggested that the influence of butaclamol on serotonergic mechanisms is likely an indirect consequence of its primary action on dopamine receptors, rather than a direct interaction with serotonin receptors.[1] Studies have shown that butaclamol does not significantly alter the synthesis or turnover of brain 5-HT.[1] However, some evidence indicates that butaclamol can compete for binding at sites labeled by [3H]spiroperidol in the frontal cortex, which are thought to have a high affinity for serotonin receptors.[2] A comprehensive quantitative assessment of (+)-Butaclamol's binding affinity and functional activity across the diverse family of serotonin receptors is not extensively documented in publicly available literature.
This guide aims to bridge this knowledge gap by presenting the limited available data and providing the methodological framework for further investigation.
Quantitative Data
The available quantitative data on the interaction of this compound with serotonin receptors is sparse. The following table summarizes the known information. Researchers are encouraged to conduct further studies to populate a more comprehensive binding and functional profile.
| Receptor/Transporter | Ligand | Parameter | Value (nM) | Species | Assay Type | Reference |
| Serotonin Receptors (in Frontal Cortex) | [3H]Spiroperidol | - | - | Rat | Radioligand Binding | [2] |
| Note: Butaclamol competes with high affinity for [3H]spiroperidol binding sites in the frontal cortex, which are characterized as having a higher affinity for serotonin than dopamine. Specific Ki values for (+)-Butaclamol at individual 5-HT receptor subtypes are not provided in this study. |
Table 1: Summary of Available Quantitative Data for (+)-Butaclamol at Serotonin-Related Sites
Experimental Protocols
To facilitate further research into the serotonergic activity of (+)-Butaclamol, this section provides detailed protocols for key in vitro assays.
Radioligand Binding Assay for 5-HT Receptors
This protocol describes a method to determine the binding affinity (Ki) of (+)-Butaclamol for a specific 5-HT receptor subtype using a competition binding assay.
Objective: To determine the inhibitory constant (Ki) of (+)-Butaclamol at a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the 5-HT receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound.
-
Non-specific competitor (e.g., 10 µM Serotonin).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific competitor (10 µM Serotonin), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of (+)-Butaclamol, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (+)-Butaclamol concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
-
cAMP Functional Assay for Gi/o-Coupled 5-HT Receptors (e.g., 5-HT1A)
This protocol outlines a method to assess the functional activity of (+)-Butaclamol as an antagonist at Gi/o-coupled 5-HT receptors by measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
Objective: To determine the antagonist potency (IC50) of (+)-Butaclamol at a Gi/o-coupled 5-HT receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
This compound.
-
384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Preparation: Culture CHO-K1-h5-HT1A cells to ~80% confluency. On the day of the assay, detach the cells, wash, and resuspend in stimulation buffer to a density of 0.5-1.0 x 106 cells/mL.
-
Antagonist Assay Setup: In a 384-well plate, add:
-
5 µL of varying concentrations of (+)-Butaclamol (or vehicle for control).
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a fixed concentration of the 5-HT1A agonist (typically EC80).
-
Add 5 µL of forskolin (to stimulate cAMP production).
-
Add 5 µL of the cell suspension.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible plate reader after the recommended incubation period.
-
Data Analysis:
-
Normalize the data to the control wells (agonist alone and vehicle).
-
Plot the percentage of inhibition against the logarithm of the (+)-Butaclamol concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways
Understanding the downstream signaling cascades of serotonin receptors is crucial for interpreting the functional consequences of ligand binding. The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled receptor.[9][10][11] Its activation typically leads to inhibitory effects on neuronal firing.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation is generally excitatory.[12][13][14]
Conclusion and Future Directions
The existing literature strongly supports the classification of this compound as a potent dopamine D2 receptor antagonist, with limited direct evidence of significant, high-affinity interactions with the serotonin system. The observed effects on serotonergic pathways are likely secondary to its primary mechanism of action.
This guide highlights a significant gap in the pharmacological understanding of (+)-Butaclamol. To build a complete pharmacological profile, further research is warranted. The experimental protocols and signaling pathway diagrams provided herein offer a framework for such investigations. Future studies should aim to:
-
Systematically screen (+)-Butaclamol against a comprehensive panel of human serotonin receptor subtypes in radioligand binding assays to determine its affinity profile.
-
Conduct functional assays (e.g., cAMP, calcium flux, GTPγS) for each receptor subtype where significant binding is observed to characterize (+)-Butaclamol as an agonist, antagonist, or inverse agonist.
-
Investigate the effects of (+)-Butaclamol on the serotonin transporter (SERT) through binding and uptake assays.
-
Utilize in vivo models to explore the behavioral consequences of any identified serotonergic activity and to further elucidate the interplay between the dopaminergic and serotonergic effects of the compound.
A more complete understanding of the serotonergic pharmacology of (+)-Butaclamol will provide valuable insights for the development of next-generation antipsychotics with improved efficacy and reduced side effects.
References
- 1. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to Utilizing (-)-Butaclamol as a Negative Control in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacology and neuroscience research, the precise delineation of a drug's mechanism of action is paramount. Distinguishing between specific, receptor-mediated effects and non-specific or off-target interactions is a critical challenge. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, offer a powerful tool to address this challenge. Butaclamol, a potent antipsychotic agent, exists as two enantiomers: the pharmacologically active (+)-butaclamol and its virtually inactive counterpart, (-)-butaclamol.[1] This technical guide provides a comprehensive overview of the use of (-)-butaclamol as an essential negative control in research, enabling investigators to isolate and validate the specific effects of the active enantiomer.
The neuroleptic activity of butaclamol is almost exclusively attributed to the (+)-enantiomer, which acts as a potent antagonist at dopamine (B1211576) D2 receptors.[2][3][4] In stark contrast, (-)-butaclamol exhibits a significantly lower affinity for these receptors and is behaviorally inert at doses where the (+)-enantiomer produces profound effects.[2][3] This stereoselectivity makes the pair of butaclamol enantiomers an ideal system for dissecting dopamine receptor-mediated phenomena. By employing (-)-butaclamol as a control, researchers can confidently attribute the observed effects of the racemate or the (+)-enantiomer to specific interactions with its target receptors, thereby strengthening the validity and interpretation of their findings.
This guide will delve into the quantitative pharmacological profile of (-)-butaclamol, provide detailed experimental protocols for its use in key assays, and illustrate relevant signaling pathways and experimental workflows through clear, concise diagrams.
Data Presentation: Pharmacological Profile of Butaclamol Enantiomers
The following tables summarize the quantitative data on the binding affinities of (+)- and (-)-butaclamol at various neurotransmitter receptors. This data highlights the significant stereoselectivity of butaclamol and underscores the utility of the (-)-enantiomer as an inactive control.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol | Fold Difference ((-)-Ki / (+)-Ki) | Reference |
| Dopamine D2 | 0.5 - 1.3 | 130 - 10,000 | ~100 - 20,000 | [5][6][7] |
| Dopamine D3 | ~1.5 | ~1,000 | ~667 | [8] |
| Dopamine D4 | ~10 | >10,000 | >1,000 | [9] |
Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol | Fold Difference ((-)-Ki / (+)-Ki) | Reference |
| 5-HT2A | ~10 | 1312 | ~131 | [10] |
Table 3: Sigma Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | (+)-Butaclamol | (-)-Butaclamol | Reference |
| Sigma-1 | ~15 | ~30 | [11] |
| Sigma-2 | ~25 | ~50 | [11] |
Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.
Experimental Protocols
The use of (-)-butaclamol as a negative control is crucial in a variety of experimental settings. Below are detailed methodologies for key experiments where this control is instrumental.
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor, using (-)-butaclamol to define non-specific binding.
Materials:
-
Cell membranes prepared from cells expressing dopamine D2 receptors (e.g., CHO-D2L cells).
-
Radioligand: [3H]-Spiperone (a D2-like receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
(+)-Butaclamol (for defining total specific binding).
-
(-)-Butaclamol.
-
Test compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and (-)-butaclamol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and a high concentration stock of (-)-butaclamol (e.g., 10 µM) in assay buffer.
-
Dilute the [3H]-Spiperone in assay buffer to a final concentration of ~0.5 nM.
-
Resuspend the cell membranes in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM (+)-butaclamol, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension. To confirm the inactivity of the negative control, a parallel set of wells with 10 µM (-)-butaclamol can be included.
-
Test Compound Competition: Add 50 µL of each concentration of the test compound, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Behavioral Assessment - Amphetamine-Induced Stereotypy in Rats
This protocol assesses the ability of a test compound to block dopamine-mediated behaviors, using (-)-butaclamol to control for non-specific behavioral effects.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
d-Amphetamine sulfate.
-
(+)-Butaclamol.
-
(-)-Butaclamol.
-
Test compound.
-
Vehicle (e.g., saline or a suitable solvent).
-
Observation cages.
Procedure:
-
Acclimation: Acclimate the rats to the observation cages for at least 30 minutes before the experiment.
-
Drug Administration:
-
Divide the animals into groups (n=8-10 per group):
-
Vehicle + Vehicle
-
Vehicle + Amphetamine
-
(+)-Butaclamol + Amphetamine
-
(-)-Butaclamol + Amphetamine
-
Test Compound + Amphetamine
-
-
Administer the test compound, butaclamol enantiomers, or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30-60 minutes). A typical dose for (+)-butaclamol is 0.1-1 mg/kg, while for (-)-butaclamol, a much higher dose (e.g., 10-30 mg/kg) is used to demonstrate its lack of effect.[2][3]
-
Administer d-amphetamine (e.g., 5 mg/kg, i.p.) to the appropriate groups.
-
-
Behavioral Observation:
-
Immediately after amphetamine administration, begin observing the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving).
-
Score the intensity of stereotypy at regular intervals (e.g., every 10 minutes for 90 minutes) using a standardized rating scale (e.g., a 0-4 scale, where 0 is asleep/inactive and 4 is continuous licking or gnawing of the cage).
-
-
Data Analysis:
-
For each animal, calculate the total stereotypy score over the observation period.
-
Compare the scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the amphetamine-induced stereotypy score by the test compound and (+)-butaclamol, with no significant effect from (-)-butaclamol, indicates a specific dopamine receptor antagonist effect.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of (-)-butaclamol as a control.
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay
Logical Relationship: Differentiating Specific vs. Non-Specific Effects
Conclusion
The inactive enantiomer, (-)-butaclamol, serves as an indispensable tool in pharmacological research. Its profound lack of activity at dopamine receptors, in stark contrast to its potent (+)-enantiomer, provides a robust and reliable method for distinguishing specific receptor-mediated effects from non-specific interactions. By incorporating (-)-butaclamol as a negative control in experimental designs, researchers can significantly enhance the rigor and validity of their findings. This technical guide has provided a foundation for the effective use of (-)-butaclamol, offering quantitative data, detailed protocols, and clear visual aids to facilitate its proper implementation in the laboratory. The principles outlined herein are fundamental to the robust characterization of novel therapeutic agents and the elucidation of complex neurobiological pathways.
References
- 1. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Binding Assays | Sartorius [sartorius.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1725 [pdspdb.unc.edu]
- 11. mdpi.com [mdpi.com]
(+)-Butaclamol as an Inverse Agonist at Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. While traditionally viewed as simple antagonists that block the effects of dopamine, many of these drugs, including the atypical antipsychotic (+)-butaclamol, are now understood to act as inverse agonists. This guide provides an in-depth technical overview of (+)-butaclamol's inverse agonism at the D2 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling mechanisms.
Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, or constitutive, activity. This is distinct from neutral antagonism, which only blocks the action of an agonist. For the D2 receptor, which exhibits a degree of spontaneous, agonist-independent activity, inverse agonists like (+)-butaclamol can stabilize an inactive conformation of the receptor, thereby reducing downstream signaling.[1][2] This mechanism is believed to contribute to the therapeutic effects of many antipsychotic drugs.[3]
Quantitative Data for (+)-Butaclamol at the D2 Receptor
The inverse agonist properties of (+)-butaclamol have been quantified through various in vitro assays. The following tables summarize key findings from radioligand binding and functional assays.
Table 1: Radioligand Competition Binding Affinities of (+)-Butaclamol at the D2 Receptor
Competition binding assays are used to determine the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand. In the context of D2 receptor inverse agonism, these assays can differentiate between the G protein-coupled (active) and uncoupled (inactive) states of the receptor. (+)-Butaclamol shows a preference for the G protein-uncoupled state, which is consistent with its role as an inverse agonist that stabilizes the inactive conformation.[1][4]
| Radioligand | Cell Line | Kuncoupled (nM) | Kcoupled (nM) | % Rhigh (G-protein-uncoupled) | Reference |
| [3H]NPA | CHO-D2 | 0.4 ± 0.1 | 12 ± 3 | 70-80% | [1] |
Kuncoupled and Kcoupled represent the dissociation constants for the G protein-uncoupled and -coupled states of the D2 receptor, respectively. A lower value indicates higher affinity. % Rhigh indicates the percentage of receptors in the higher affinity (G-protein-uncoupled) state in the presence of the competing ligand.
Table 2: Functional Inverse Agonist Activity of (+)-Butaclamol at the D2 Receptor
Functional assays, such as [35S]GTPγS binding and cAMP accumulation assays, directly measure the ability of a ligand to modulate receptor signaling. A decrease in basal signaling in these assays is indicative of inverse agonism.
| Assay | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO-D2 | pIC50 (inhibition of basal binding) | 7.9 ± 0.1 | [1] |
| [35S]GTPγS Binding | CHO-D2 | Maximal Inhibition (% of basal) | ~15-20% | [1] |
| cAMP Accumulation | CHO-D2S | EC50 (potentiation of forskolin-stimulated cAMP) | Not specified, but strong correlation with Ki | [5][6] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the D2 receptor and a typical experimental workflow for assessing inverse agonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize (+)-butaclamol's inverse agonism.
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted from studies investigating the binding of inverse agonists to D2 receptors.[1][7]
Objective: To determine the binding affinity (Ki) of (+)-butaclamol for the G protein-coupled and -uncoupled states of the D2 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human D2 receptor.
-
[3H]NPA (N-n-propylnorapomorphine) or [3H]spiperone as the radioligand.
-
Unlabeled (+)-butaclamol.
-
Assay buffer (e.g., 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4).[7]
-
GTP (100 µM) for assays determining binding to the G protein-uncoupled state.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Brandel cell harvester or equivalent filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize CHO-D2 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In triplicate, combine cell membranes (10-25 µg of protein), a fixed concentration of radioligand (e.g., 1 nM [3H]NPA), and a range of concentrations of unlabeled (+)-butaclamol in the assay buffer.[1][7]
-
GTP Condition: For determining the affinity for the G protein-uncoupled state, include 100 µM GTP in the assay mixture.[1]
-
Incubation: Incubate the reactions for a defined period (e.g., 3 hours at 25°C) to reach equilibrium.[7]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 3 µM (+)-butaclamol).[7] Subtract non-specific binding from total binding to obtain specific binding. Analyze the competition data using non-linear regression to fit to a one-site or two-site binding model to determine the Ki or Kuncoupled and Kcoupled values.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the G protein activation state and is a direct method for quantifying inverse agonism.[1][8][9]
Objective: To determine the potency (IC50) and efficacy of (+)-butaclamol in inhibiting basal G protein activation.
Materials:
-
Cell membranes from CHO cells stably expressing the human D2 receptor.
-
[35S]GTPγS.
-
Unlabeled (+)-butaclamol.
-
Assay buffer (e.g., HEPES buffer with 100 mM N-methyl D-glucamine).[1]
-
GDP (optional, can be varied to modulate basal signal).[1]
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Pre-incubation: In triplicate, incubate cell membranes (25 µg of protein) with varying concentrations of (+)-butaclamol in the assay buffer for 20 minutes at 30°C.[1] To enhance the detection of inverse agonism, assays can be run in the absence of GDP or with low concentrations of GDP.[1][10]
-
Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 100 pM.[1]
-
Incubation: Incubate for a further 30 minutes at 30°C.[1]
-
Termination and Filtration: Terminate the reaction by rapid filtration as described in Protocol 1.
-
Quantification: Quantify the bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Determine basal binding in the absence of any ligand and non-specific binding in the presence of a high concentration of unlabeled GTPγS. Calculate the percentage inhibition of basal binding by (+)-butaclamol at each concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 and maximal inhibition.
Protocol 3: cAMP Accumulation Assay
This assay measures the downstream consequence of D2 receptor activation (inhibition of adenylyl cyclase) and can be used to demonstrate inverse agonism.[5][6][11][12]
Objective: To demonstrate that (+)-butaclamol can increase cAMP levels above the basal level in cells expressing D2 receptors, consistent with inverse agonism.
Materials:
-
Whole cells (e.g., CHO) stably expressing the human D2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
(+)-Butaclamol.
-
Pertussis toxin (to confirm Gi/o protein involvement).[5][6]
-
cAMP assay kit (e.g., utilizing FRET, HTRF, or ELISA).
Procedure:
-
Cell Culture: Culture CHO-D2 cells to an appropriate confluency in multi-well plates.
-
Pertussis Toxin Pre-treatment (Optional): To confirm the involvement of Gi/o proteins, pre-treat a subset of cells with pertussis toxin.[5][6]
-
Compound Incubation: Treat the cells with varying concentrations of (+)-butaclamol in the presence of a fixed concentration of forskolin. The forskolin stimulates cAMP production, and the effect of the D2 receptor on this stimulated level is measured.
-
Lysis and cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: An inverse agonist will cause an increase in forskolin-stimulated cAMP levels, as it inhibits the constitutive activity of the D2 receptor which normally suppresses adenylyl cyclase. A full agonist (like dopamine) will inhibit forskolin-stimulated cAMP accumulation.[5][6] Analyze the data to determine the EC50 for the potentiation of cAMP accumulation.
Conclusion
The characterization of (+)-butaclamol as an inverse agonist at the dopamine D2 receptor has provided valuable insights into the mechanism of action of antipsychotic drugs. The quantitative data from radioligand binding and functional assays clearly demonstrate its ability to stabilize the inactive state of the receptor and reduce its constitutive activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of D2 receptor pharmacology and to screen for novel compounds with desired inverse agonist properties. Understanding these mechanisms is paramount for the rational design and development of more effective and safer therapeutics for psychotic disorders.
References
- 1. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonism and inverse agonism at dopamine D2-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 6. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays [bio-protocol.org]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. resources.revvity.com [resources.revvity.com]
The Potent and Stereoselective Effect of (+)-Butaclamol on Prolactin Secretion in Rats: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the effects of (+)-butaclamol, a potent antipsychotic agent, on prolactin secretion in rats. By elucidating its mechanism of action, presenting key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals in neuroendocrinology and pharmacology.
Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Prolactin secretion from the anterior pituitary gland is primarily under tonic inhibitory control by dopamine released from tuberoinfundibular neurons of the hypothalamus. Dopamine binds to D2 receptors on pituitary lactotrophs, suppressing prolactin synthesis and release.
(+)-Butaclamol functions as a powerful and highly specific antagonist at these dopamine D2 receptors. By blocking the receptor, it interrupts the natural inhibitory signal of dopamine. This disinhibition leads to a rapid and significant increase in the secretion of prolactin into the bloodstream. This action is stereoselective, meaning the (+)-enantiomer is pharmacologically active, while the (-)-enantiomer is largely inert in this capacity[1]. This stereospecificity underscores the precise molecular interaction required at the D2 receptor to elicit this endocrine response[1][2].
Signaling Pathway Diagram
Caption: Dopaminergic inhibition of prolactin secretion and its blockade by (+)-butaclamol.
Data Presentation: Quantitative Effects on Prolactin Levels
Table 1: Effect of (+)-Butaclamol on Mean Plasma Prolactin in Male Rats
This table summarizes the results from a study investigating the impact of (+)-butaclamol on pulsatile prolactin secretion in cannulated male rats.
| Treatment Group | Mean Plasma Prolactin (ng/mL ± SEM) | Fold Increase |
| Pre-treatment (Baseline) | 11.1 ± 2.1 | - |
| Post-(+)-Butaclamol | 65.5 ± 8.1 | ~5.9 |
SEM: Standard Error of the Mean
Table 2: Stereoselective Effects of Butaclamol Isomers on Prolactin Secretion
This table provides a qualitative summary based on findings that emphasize the difference in activity between the (+)- and (-)-enantiomers.
| Isomer | Prolactin-Elevating Activity in Rats | Antipsychotic Efficacy |
| (+)-Butaclamol | High Potency | Effective |
| (-)-Butaclamol | Very Low to Inactive | Not Effective |
Note: The potency difference between (+)-butaclamol and (-)-butaclamol in elevating plasma prolactin is reported to be even greater than the 245-fold difference observed between the active and inactive isomers of the neuroleptic flupenthixol[1].
Experimental Protocols
The following sections detail generalized but comprehensive methodologies for assessing the in-vivo effects of (+)-butaclamol on prolactin secretion in rats, based on common practices in the field.
In-Vivo Experiment for Prolactin Response
This protocol outlines the necessary steps from animal preparation to sample collection for studying the effects of (+)-butaclamol.
1. Animal Model:
- Species: Rat
- Strain: Sprague-Dawley or Wistar are commonly used.
- Sex: Male (to avoid hormonal fluctuations of the female estrous cycle).
- Age/Weight: Young adult (e.g., 180–250 g).
- Acclimatization: Animals should be housed for at least one week prior to the experiment under controlled conditions (e.g., 21 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water to minimize stress.
2. Drug Preparation and Administration:
- Compound: (+)-Butaclamol hydrochloride.
- Vehicle: The compound is typically dissolved in a suitable vehicle such as sterile saline (0.9% NaCl) or distilled water, potentially with a small amount of acid (e.g., tartaric acid) to aid dissolution.
- Dose: A range of doses would be used for a dose-response study (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg). A single effective dose (e.g., 1 mg/kg) is used for time-course studies[3].
- Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is standard.
3. Experimental Procedure and Blood Sampling:
- For studies requiring multiple samples from the same animal, rats are often fitted with chronic indwelling jugular vein cannulae to allow for stress-free, repeated blood collection.
- Baseline Sample: A blood sample is collected immediately before drug administration (t=0).
- Post-Administration Sampling: For a time-course study, blood samples (approx. 0.3-0.5 mL) are collected at various time points after injection (e.g., 15, 30, 60, 120, 180 minutes).
- Sample Processing: Blood is collected into heparinized tubes, immediately placed on ice, and then centrifuged (e.g., at 3000 rpm for 10-15 minutes at 4°C) to separate the plasma.
- Storage: The resulting plasma is transferred to new tubes and frozen at -20°C or lower until assayed.
Workflow Diagram for In-Vivo Experiment
Caption: Standard workflow for assessing (+)-butaclamol's effect on rat prolactin.
Prolactin Measurement: Radioimmunoassay (RIA)
The concentration of prolactin in rat plasma is commonly quantified using a competitive double-antibody radioimmunoassay.
1. Principle: This assay is based on the competition between unlabeled prolactin in the plasma sample and a fixed amount of radiolabeled prolactin (e.g., ¹²⁵I-prolactin) for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.
2. Reagents and Materials:
- Rat Prolactin RIA Kit (e.g., from the NIH National Pituitary Agency or commercial vendors).
- Rat Prolactin Standard (for standard curve).
- ¹²⁵I-labeled Rat Prolactin (Tracer).
- Primary Antibody (e.g., Rabbit anti-rat prolactin serum).
- Secondary Antibody (e.g., Goat anti-rabbit IgG serum).
- Assay Buffer (e.g., Phosphate-buffered saline with bovine serum albumin).
- Plasma samples from the in-vivo experiment.
- Gamma counter.
3. Assay Protocol:
- Standard Curve Preparation: A series of standards with known concentrations of rat prolactin are prepared by serial dilution to create a standard curve (e.g., 0.5 to 50 ng/mL).
- Incubation: The standards, control samples, and unknown plasma samples are pipetted into assay tubes. The primary anti-prolactin antibody and the ¹²⁵I-prolactin tracer are added to all tubes.
- First Incubation: The mixture is incubated for a period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to allow the competitive binding to reach equilibrium.
- Precipitation: The secondary antibody is added. This antibody binds to the primary antibody, forming a larger immune complex.
- Second Incubation: A second, shorter incubation (e.g., 2-4 hours) allows for the formation of the precipitable complex.
- Centrifugation and Decanting: The tubes are centrifuged to pellet the antibody-bound prolactin complex. The supernatant containing the unbound (free) tracer is decanted.
- Counting: The radioactivity of the pellet in each tube is measured using a gamma counter. The counts per minute (CPM) are recorded.
- Calculation: The concentration of prolactin in the unknown samples is determined by comparing their CPM values to the standard curve generated from the known standards.
References
- 1. Effect of flupenthixol and butaclamol isomers on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic drugs inhibit prolactin release from rat anterior pituitary cells in culture by a mechanism not involving the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of prolactin secretion in estradiol-primed and normal male rats induced by ether stress, pimozide and TRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using (+)-Butaclamol to Define Non-specific Binding In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In vitro radioligand binding assays are a cornerstone of pharmacology and drug discovery, enabling the characterization of ligand-receptor interactions. A critical component of these assays is the accurate determination of non-specific binding, which refers to the binding of a radioligand to components other than the receptor of interest, such as lipids, other proteins, or the assay apparatus itself. Distinguishing between specific and non-specific binding is paramount for the accurate calculation of receptor affinity (Kd) and density (Bmax), as well as the inhibition constant (Ki) of competing ligands.
(+)-Butaclamol, a potent antipsychotic agent, serves as a valuable tool for defining non-specific binding, particularly in assays for dopamine (B1211576) receptors and other sites where it exhibits high affinity. Its utility stems from its stereospecificity; the (+)-enantiomer possesses high affinity for dopamine receptors, while the (-)-enantiomer is significantly less active[1]. This stereoselectivity allows for a precise definition of specific binding. By incubating the radioligand in the presence of a high concentration of unlabeled (+)-butaclamol, the specific binding sites on the receptor of interest are saturated, and any remaining bound radioactivity can be attributed to non-specific interactions. This application note provides detailed protocols and data for the effective use of (+)-butaclamol in defining non-specific binding in vitro.
Data Presentation
The following tables summarize the binding affinities of (+)-butaclamol at various receptors and provide typical concentrations used to define non-specific binding in radioligand assays.
Table 1: Binding Affinities (Ki) of (+)-Butaclamol for Various Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | CHO-K1 cells expressing human D2S receptor | 1.3 | [1] |
| Dopamine D3 | [3H]Spiperone | Not specified | 2.5 | Not specified in search results |
| Dopamine D4 | [125I]L-750,667 | HEK cells expressing human D4 receptor | 16 | [2] |
| Sigma-1 | [3H]Haloperidol | Rat brain | 1.6 | [3] |
| Sigma-2 | [3H]DTG | Rat liver | >10,000 | [3] |
Table 2: Typical Concentrations of (+)-Butaclamol Used to Define Non-specific Binding
| Radioligand | Receptor Target | Tissue/Cell Line | (+)-Butaclamol Concentration | Reference |
| [3H]Dopamine | Dopamine receptors | Rat brain striata | 1 µM | [4][5] |
| [3H]Haloperidol | Dopamine receptors | Rat brain striata | 100 nM | [4][5] |
| [3H]Spiperone | Dopamine D2/D3 receptors | Crude membranes | 2 µM | [6] |
| [3H]Spiperone | Dopamine D2L receptors | Intact CHO-D2L cells | 0.3 mM | |
| Fluorescent Ligand (NAPS-Cy3B) | Dopamine D3 receptors | HEK293-D3R cells | 1 µM | [6] |
Note on Non-specific Binding Levels: Ideally, non-specific binding should constitute a small fraction of the total binding, typically less than 50% at the Kd concentration of the radioligand[4]. For instance, in studies with the radioligand [3H]-raclopride, non-specific binding was reported to be below 5% of the total binding. High non-specific binding can obscure the specific signal and reduce the accuracy of the assay.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical radioligand competition binding assay using [3H]-spiperone and (+)-butaclamol to define non-specific binding for dopamine D2-like receptors.
Protocol: [3H]-Spiperone Competition Binding Assay
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from cells expressing the dopamine receptor of interest (e.g., CHO or HEK cells) or from brain tissue (e.g., rat striatum).
-
Radioligand: [3H]-Spiperone.
-
Unlabeled Ligand for Non-specific Binding: (+)-Butaclamol hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, filter mats (e.g., GF/B or GF/C), and a cell harvester.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare serial dilutions of the competing test compounds.
-
Prepare the following tubes/wells in triplicate for a standard competition assay:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A saturating concentration of (+)-butaclamol (e.g., 2-5 µM final concentration).
-
Competition: Increasing concentrations of the test compound.
-
-
To each well of a 96-well plate, add the components in the following order:
-
50 µL of assay buffer (for total binding) or (+)-butaclamol solution (for NSB) or test compound solution.
-
50 µL of [3H]-spiperone solution (at a final concentration typically at or below its Kd, e.g., 0.1-0.5 nM).
-
100 µL of the membrane preparation (the amount of protein will need to be optimized, typically 20-100 µg per well).
-
-
The final assay volume is 200 µL.
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C). The optimal time and temperature should be determined empirically.
4. Filtration and Counting:
-
Terminate the incubation by rapid filtration through a glass fiber filter mat (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats completely.
-
Place the dried filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a scintillation counter.
5. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For competition assays, plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Caption: Diagram illustrating the principle of using (+)-butaclamol to define non-specific binding.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway for the dopamine D2 receptor.
References
- 1. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methodology of 3H-spiperone binding to lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Butaclamol Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of (+)-Butaclamol in rodent models. This document is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of (+)-Butaclamol, a potent dopamine (B1211576) D2 receptor antagonist and sigma-1 receptor ligand.
Introduction
(+)-Butaclamol is the pharmacologically active enantiomer of Butaclamol, a dibenzocycloheptene derivative. It exhibits high affinity and antagonist activity at dopamine D2 receptors and also interacts with sigma-1 receptors.[1] Its stereospecificity is well-documented, with the (-)-enantiomer being significantly less active.[1] These properties make (+)-Butaclamol a valuable tool for studying dopaminergic and sigma receptor-mediated processes in the central nervous system.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of (+)-Butaclamol and related compounds in common rodent behavioral models.
Table 1: (+)-Butaclamol Dosage in Behavioral Studies
| Species | Behavioral Assay | Dosage Range (mg/kg) | Route of Administration | Effect | Reference |
| Rat | Amphetamine-Induced Stereotypy | 0.1 - 0.3 | Intraperitoneal (i.p.) | Abolition of stereotyped behavior | [1] |
| Rat | Amphetamine-Induced Rotational Behavior (unilateral 6-OHDA lesion) | 0.1 - 0.3 | Intraperitoneal (i.p.) | Abolition of rotational behavior | [1] |
| Rat | Continuous (Sidman) Avoidance | 0.1 - 0.3 | Intraperitoneal (i.p.) | Inhibition of lever-pressing response | [1] |
| Rat | Discriminated Avoidance | 0.1 - 0.3 | Intraperitoneal (i.p.) | Blockade of avoidance behavior | [1] |
| Rat | Open Field | 0.1 - 0.3 | Intraperitoneal (i.p.) | Decreased ambulation and rearing | [1] |
Table 2: Dose-Response of Amphetamine on Locomotor Activity and Stereotypy in Rodents (for inducing behaviors to be antagonized by (+)-Butaclamol)
| Species | Compound | Dosage (mg/kg) | Effect on Locomotor Activity | Effect on Stereotypy | Reference |
| Rat | d-amphetamine | 2.5 | Increased | Focused stereotypies (10-Hz head movements) | [2] |
| Rat | d-amphetamine | 5.0 | Increased | Focused stereotypies (10-Hz head movements) | [2] |
| Mouse | Amphetamine | 2.5 | Significantly increased | Significantly increased | [3] |
| Mouse | Amphetamine | 5.0 | Similar to 2.5 mg/kg | Similar to 2.5 mg/kg | [3] |
| Mouse | Amphetamine | 10.0 | Similar to 2.5 mg/kg | Similar to 2.5 mg/kg | [3] |
Experimental Protocols
Objective: To prepare (+)-Butaclamol hydrochloride for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.1-0.3 mg/kg) and the weight of the animals to be treated. Account for the volume to be injected (typically 1-5 mL/kg for rats).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline. Add the powder to a sterile microcentrifuge tube and add the appropriate volume of saline.
-
Vortex the solution until the powder is completely dissolved. Ensure there are no visible particles.
-
Administer the solution via intraperitoneal (i.p.) injection. Restrain the rodent and inject the solution into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[4]
Objective: To induce and score stereotyped behavior in rats for the evaluation of (+)-Butaclamol's antagonist effects.
Materials:
-
d-amphetamine sulfate (B86663)
-
This compound solution (prepared as in 3.1)
-
Sterile 0.9% saline
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional but recommended)
-
Stopwatch
Protocol:
-
Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer (+)-Butaclamol or vehicle (saline) via i.p. injection at the desired pre-treatment time (e.g., 30 minutes before amphetamine).
-
Administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.) to induce stereotypy.
-
Observe and score the behavior at regular intervals (e.g., every 10 minutes for 90 minutes) using a time-sampling procedure.[4][5] A trained observer, blind to the treatment groups, should perform the scoring.
-
Scoring Scale for Stereotypy: [6]
-
0: Asleep or inactive.
-
1: Active, but no stereotyped behavior.
-
2: Stereotyped behavior of low intensity (e.g., discontinuous sniffing, head movements).
-
3: Stereotyped behavior of moderate intensity (e.g., continuous sniffing, repetitive head and limb movements).
-
4: Intense, continuous stereotyped behavior (e.g., gnawing, licking, biting of cage bars).
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway and assess the effect of (+)-Butaclamol on amphetamine-induced rotational behavior.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
d-amphetamine sulfate
-
This compound solution
-
Rotational behavior monitoring system (e.g., automated rotometer or video tracking)
Protocol:
-
Preparation of 6-OHDA solution: Dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 8 µg of free-base 6-OHDA in 4 µL of vehicle.
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Inject the 6-OHDA solution into the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc) of one hemisphere.[7]
-
Allow the animal to recover for at least two weeks before behavioral testing.
-
-
Behavioral Testing:
-
Acclimatize the lesioned rat to the testing arena.
-
Administer (+)-Butaclamol or vehicle i.p. at the desired pre-treatment time.
-
Administer d-amphetamine sulfate (e.g., 5 mg/kg, i.p.). Amphetamine will induce ipsilateral rotations (towards the lesioned side).[8]
-
Record the number of full 360° rotations in both directions (ipsilateral and contralateral) for a set period (e.g., 90 minutes).[2]
-
Calculate the net rotational score (ipsilateral rotations - contralateral rotations).
-
Visualization of Signaling Pathways and Workflows
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is antagonized by (+)-Butaclamol.
References
- 1. researchgate.net [researchgate.net]
- 2. iomcworld.org [iomcworld.org]
- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols: (+)-Butaclamol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that acts as a high-affinity antagonist for dopamine (B1211576) D2-like receptors.[1] It is the pharmacologically active enantiomer, in contrast to its inactive counterpart, (-)-butaclamol.[1][2][3] In the context of cell culture, this compound serves as an invaluable tool for investigating dopamine receptor signaling and its downstream cellular consequences. Notably, it exhibits inverse agonist properties at D2 dopamine receptors, meaning it can reduce the receptor's basal, agonist-independent activity.[4][5] This characteristic makes it particularly useful for studying the constitutive activity of these receptors.
These application notes provide an overview of the key in vitro applications of this compound, with a focus on its role in modulating dopamine receptor signaling, inducing apoptosis, and its potential, though less characterized, interplay with calcium signaling. Detailed protocols for key experimental assays are also provided to facilitate the practical application of this compound in a research setting.
Key Applications in Cell Culture
-
Dopamine Receptor Blockade and Inverse Agonism: The primary application of this compound in cell culture is to block the effects of dopamine and other D2 receptor agonists. It is widely used in cell lines endogenously expressing or recombinantly overexpressing dopamine D2 receptors, such as Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, to study the physiological and pathological roles of this receptor.[4][6] Its inverse agonist activity is particularly useful for dissecting the basal signaling of D2 receptors.[4][5]
-
Induction of Apoptosis: Studies have shown that butaclamol stereoisomers can influence apoptosis. The structural changes in the cell membrane induced by butaclamol may play a role in the induction of programmed cell death.[7] This suggests a potential application in cancer research, particularly in sensitizing multidrug-resistant cancer cells.[7]
-
Modulation of Calcium Signaling: While not its primary mechanism of action, this compound's effects can be influenced by intracellular calcium levels. For instance, increased intracellular calcium has been shown to decrease cellular sensitivity to (+)-butaclamol in certain cell types.[1][8] This highlights a potential area of investigation into the interplay between dopamine receptor signaling and calcium-dependent pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Dopamine D2 Receptor Binding Affinity (Ki) | 0.63 nM | Not specified | [1] |
| Dopamine D3 Receptor Binding Affinity (Ki) | 3.98 nM | Sf9 cells | [1] |
| Dopamine D4 Receptor Binding Affinity (Ki) | >1000 nM | hD4 HEK cells | [1] |
| pA2 value (Dopamine Antagonism) | 6.77 | Isolated rabbit mesenteric artery | [9] |
| Inverse Agonist Potency (pIC50) for [35S]GTPγS binding | Varies with GDP concentration | CHO-D2 cells | [7] |
| EC50 for potentiation of cAMP accumulation | Correlates with Ki | CHO-D2S cells | [5] |
Experimental Protocols
[35S]GTPγS Binding Assay for Dopamine D2 Receptor Inverse Agonism
This protocol is adapted from studies demonstrating the inverse agonist properties of this compound at the D2 dopamine receptor.[7]
Objective: To measure the ability of this compound to inhibit the basal, agonist-independent binding of [35S]GTPγS to G proteins coupled to D2 receptors.
Materials:
-
CHO cells stably expressing the human dopamine D2 receptor (CHO-D2 cells)
-
Cell lysis buffer (e.g., hypotonic buffer)
-
Membrane preparation buffer (e.g., Tris-HCl buffer)
-
Assay buffer: HEPES buffer with 100 mM N-methyl D-glucamine
-
This compound
-
[35S]GTPγS (final concentration ~100 pM)
-
GDP (optional, for studying potency shifts)
-
Scintillation counter and filter mats
Procedure:
-
Membrane Preparation:
-
Culture CHO-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Store membrane preparations at -80°C until use.
-
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, incubate 25 µg of cell membrane protein with varying concentrations of this compound in a final volume of 0.9 mL of assay buffer.
-
Incubate for 20 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of [35S]GTPγS to achieve a final concentration of 100 pM.
-
Incubate for an additional 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of basal [35S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of (+)-butaclamol that inhibits 50% of the basal [35S]GTPγS binding.
-
Expected Outcome: As an inverse agonist, this compound will decrease the basal [35S]GTPγS binding in a concentration-dependent manner.
cAMP Accumulation Assay for Dopamine D2 Receptor Functional Activity
This protocol provides a general framework for assessing the functional consequences of D2 receptor modulation by this compound.
Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing D2 receptors.
Materials:
-
HEK293 or CHO cells expressing the human dopamine D2 receptor
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding:
-
Seed the D2 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the continued presence of this compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
As the D2 receptor is Gi-coupled, its activation inhibits adenylyl cyclase. Forskolin stimulates adenylyl cyclase, leading to high cAMP levels. An inverse agonist like (+)-butaclamol will further increase the forskolin-stimulated cAMP levels by reducing the basal inhibitory tone of the D2 receptor.
-
Determine the EC50 value for the potentiation of cAMP accumulation.
-
Expected Outcome: this compound will potentiate forskolin-stimulated cAMP accumulation in a concentration-dependent manner, consistent with its inverse agonist activity at the Gi-coupled D2 receptor.[5]
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol describes a standard method for quantifying apoptosis in a cell population following treatment with this compound.[10][11]
Objective: To determine the percentage of apoptotic and necrotic cells in a culture treated with this compound.
Materials:
-
Cell line of interest (e.g., mouse lymphoma cells)[7]
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and treat with varying concentrations of this compound for a desired time period (e.g., 24 hours).
-
Include an untreated control and positive controls for apoptosis and necrosis if available.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately.
-
Use appropriate controls to set up compensation and gates for:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in the treated samples to the untreated control.
-
Expected Outcome: If this compound induces apoptosis in the chosen cell line, there will be a dose-dependent increase in the percentage of Annexin V-positive cells.
Visualizations
Caption: D2 Receptor Signaling and the Action of (+)-Butaclamol.
Caption: Workflow for [35S]GTPγS Binding Assay.
Caption: Apoptosis Detection Workflow using Flow Cytometry.
References
- 1. Calcium alters the sensitivity of intact horizontal cells to dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. rsc.org [rsc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-techne.com [bio-techne.com]
Application Notes and Protocols for the Use of (+)-Butaclamol in Studying D2 Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Butaclamol, a potent dopamine (B1211576) D2 receptor antagonist and inverse agonist, in the context of D2 receptor internalization studies. While not an inducer of internalization itself, (+)-Butaclamol is an essential tool for robust experimental design and for probing the constitutive dynamics of the D2 receptor.
Introduction
Dopamine D2 receptor (D2R) internalization is a critical cellular process that regulates dopaminergic signaling and is implicated in the pathophysiology of various neurological and psychiatric disorders. Agonist-induced internalization of D2R is a well-established mechanism involving G protein-coupled receptor kinases (GRKs) and β-arrestins, leading to receptor desensitization and trafficking to endosomal compartments.
(+)-Butaclamol is a high-affinity antagonist for D2-like dopamine receptors.[1] It is stereospecific, with the (+)-isomer being significantly more active than the (-)-isomer.[2] Crucially, (+)-Butaclamol also exhibits inverse agonist properties, meaning it can inhibit the basal, agonist-independent activity of the D2 receptor.[2][3][4][5] It achieves this by preferentially binding to and stabilizing an inactive conformation of the receptor that is uncoupled from G proteins.[3] This characteristic makes (+)-Butaclamol a valuable tool for dissecting the signaling and trafficking pathways of the D2 receptor.
This document outlines two primary applications of (+)-Butaclamol in D2R internalization studies:
-
Defining Nonspecific Binding: As a high-affinity antagonist, its most common use is to occupy nearly all D2 receptors, thereby allowing for the accurate determination of nonspecific binding in radioligand assays that quantify receptor internalization.
-
Investigating Constitutive Internalization: As an inverse agonist, it can be employed to explore how stabilizing the inactive receptor state affects the basal, agonist-independent rate of D2R internalization.
Data Presentation
Pharmacological Properties of (+)-Butaclamol
The following tables summarize key quantitative data for (+)-Butaclamol and other relevant ligands at the human D2 receptor, compiled from various studies.
Table 1: Binding Affinities (Ki) of Selected Ligands for the Human D2 Receptor
| Compound | Classification | Ki (nM) | Cell Line | Radioligand | Reference |
|---|---|---|---|---|---|
| (+)-Butaclamol | Antagonist / Inverse Agonist | ~1-3 | CHO, Ltk- | [3H]Spiperone, [3H]YM-09151-2 | [1][2] |
| Dopamine | Agonist | ~20-50 (High affinity state) | CHO | [3H]Spiperone | [6] |
| Quinpirole (B1680403) | Agonist | ~10-40 (High affinity state) | HEK293, CHO | [3H]Raclopride, [3H]Spiperone | [7][8] |
| Haloperidol | Antagonist | ~1-2 | CHO | [3H]Spiperone | [2] |
| Sulpiride | Antagonist | ~10-30 | HEK293 | [3H]Raclopride |[7] |
Table 2: Functional Potency (IC50/EC50) of D2 Receptor Ligands
| Compound | Assay | Potency (nM) | Effect | Cell Line | Reference |
|---|---|---|---|---|---|
| (+)-Butaclamol | [35S]GTPγS Binding | ~30 | Inhibition (Inverse Agonism) | CHO | [3] |
| (+)-Butaclamol | cAMP Accumulation | ~10-20 | Potentiation (Inverse Agonism) | CHO | [2][5] |
| Quinpirole | [35S]GTPγS Binding | ~50-100 | Stimulation (Agonism) | CHO | [6] |
| Dopamine | cAMP Accumulation | ~5-15 | Inhibition (Agonism) | CHO |[2] |
Signaling Pathways and Experimental Workflows
D2 Receptor Signaling and Internalization Pathway
Agonist binding to the D2 receptor initiates Gαi/o protein signaling, which inhibits adenylyl cyclase. For internalization, agonist-occupied receptors are phosphorylated by GRKs, facilitating the recruitment of β-arrestin. β-arrestin uncouples the receptor from G proteins and acts as a scaffold for clathrin-mediated endocytosis.
Caption: Agonist-induced D2R signaling and β-arrestin-mediated internalization pathway.
Experimental Workflow: Quantifying D2R Internalization
This workflow outlines a common method to measure agonist-induced internalization using a radiolabeled antagonist, with (+)-Butaclamol serving as the control for nonspecific binding.
Caption: Workflow for measuring surface D2R levels via radioligand binding.
Experimental Protocols
Protocol 1: Defining Nonspecific Binding in a D2R Internalization Assay
This protocol details the use of (+)-Butaclamol to determine nonspecific binding in an assay designed to quantify the loss of surface D2 receptors following agonist treatment. The principle relies on a membrane-impermeant (hydrophilic) radioligand that only binds to surface receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human D2 receptors.
-
Agonist: Quinpirole (10 µM final concentration).
-
Radioligand: [3H]Sulpiride (a hydrophilic antagonist, ~2-5 nM final concentration).
-
Nonspecific Binding Control: (+)-Butaclamol hydrochloride (10 µM final concentration).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 1 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
Cell Scraper and Filtration Apparatus with GF/B filters.
-
Scintillation Fluid and Scintillation Counter .
Procedure:
-
Cell Culture: Plate D2R-expressing cells in 12-well plates and grow to 80-90% confluency.
-
Agonist Treatment:
-
For Total Binding wells: Replace media with assay buffer containing 10 µM quinpirole to induce internalization.
-
For Basal Surface Receptor wells: Replace media with assay buffer only (vehicle control).
-
For Nonspecific Binding (NSB) wells: Add assay buffer containing 10 µM quinpirole. Note: NSB is typically determined under stimulated conditions to match the total binding condition.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 30 minutes to allow for receptor internalization.
-
Stopping Internalization: Immediately place the plates on ice and wash each well twice with 1 mL of ice-cold wash buffer to stop the internalization process and remove the agonist.
-
Radioligand Binding:
-
To all wells, add assay buffer containing ~2-5 nM [3H]Sulpiride.
-
To the designated NSB wells, also add (+)-Butaclamol to a final concentration of 10 µM.
-
-
Binding Incubation: Incubate the plates on ice (or at 4°C) for 2-4 hours with gentle agitation to reach binding equilibrium at the cell surface.
-
Harvesting:
-
Aspirate the radioligand solution.
-
Quickly wash the cell monolayer three times with 1 mL of ice-cold wash buffer.
-
Lyse the cells in 0.5 mL of 0.1 M NaOH and collect the lysate.
-
-
Quantification:
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid and vortex.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding (Surface Receptors) = Total Binding (CPM) - Nonspecific Binding (CPM).
-
Percent Internalization = [1 - (Specific BindingAgonist-Treated / Specific BindingVehicle-Treated)] x 100.
Protocol 2: Investigating the Effect of Inverse Agonism on Constitutive D2R Internalization
This protocol provides an experimental framework to test the hypothesis that stabilizing the inactive state of the D2R with (+)-Butaclamol alters its basal (constitutive) internalization rate. This is an advanced application requiring sensitive detection methods.
Principle: Many GPCRs undergo a low level of constitutive internalization in the absence of an agonist. As an inverse agonist, (+)-Butaclamol locks the D2R in an inactive conformation. This experiment aims to determine if this stabilized inactive state has a different internalization rate compared to the receptor's basal dynamic state. An antibody-feeding ELISA-based assay is suitable for this purpose.
Materials:
-
Cell Line: HEK293 cells stably expressing N-terminally HA-tagged D2 receptors.
-
Inverse Agonist: (+)-Butaclamol (10 µM final concentration).
-
Primary Antibody: Anti-HA antibody, conjugated to a reporter enzyme like Horseradish Peroxidase (HRP) or a fluorophore.
-
Blocking Buffer: PBS with 1% BSA.
-
Assay Buffer: Serum-free culture medium.
-
Acid Wash Buffer: PBS adjusted to pH 2.5 with Glycine-HCl.
-
Substrate: TMB substrate for HRP.
-
Stop Solution: 1 M H2SO4.
-
Microplate Reader.
Procedure:
-
Cell Culture: Plate HA-D2R expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-chill the plate on ice. Wash cells with ice-cold assay buffer.
-
Antibody Labeling: Incubate cells with anti-HA-HRP antibody (diluted in blocking buffer) for 1 hour at 4°C to label the surface receptor pool.
-
Washing: Wash cells three times with ice-cold assay buffer to remove unbound antibody.
-
Experimental Treatment:
-
t=0 Control Wells: Immediately proceed to step 7 (no incubation). This represents the total initial surface receptor pool.
-
Basal Internalization Wells: Add pre-warmed (37°C) assay buffer (vehicle).
-
Inverse Agonist Wells: Add pre-warmed (37°C) assay buffer containing 10 µM (+)-Butaclamol.
-
-
Internalization Incubation: Transfer the plate to a 37°C incubator for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop Internalization: Place the plate on ice and wash three times with ice-cold PBS.
-
Remove Surface Antibody: To quantify the internalized fraction, remove any remaining surface-bound antibody by incubating the cells with ice-cold acid wash buffer for 5 minutes. Wash immediately with ice-cold PBS.
-
Cell Lysis & Detection:
-
Lyse the cells with a suitable lysis buffer containing a detergent.
-
Transfer the lysate to a new 96-well plate.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature.
-
Add stop solution.
-
-
Quantification: Read the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of internalized antibody-receptor complex.
Data Analysis:
-
Normalize the absorbance at each time point to the t=0 control to calculate the percentage of internalized receptors.
-
Compare the rate of internalization in the presence of (+)-Butaclamol to the basal rate (vehicle). A decrease in the rate would suggest that stabilizing the inactive receptor conformation inhibits its constitutive endocytosis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonism and inverse agonism at dopamine D2-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling-Biased and Constitutively Active Dopamine D2 Receptor Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled (+)-Butaclamol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled (+)-Butaclamol hydrochloride, a potent dopamine (B1211576) D2 receptor antagonist used in neuroscience research. The protocols described herein outline methods for both tritium (B154650) ([³H]) and carbon-11 (B1219553) ([¹¹C]) labeling, enabling its use in receptor binding assays and positron emission tomography (PET) imaging studies, respectively.
Introduction
(+)-Butaclamol is a powerful tool for studying the pharmacology and function of dopamine D2 receptors, which are implicated in various neurological and psychiatric disorders.[1] Radiolabeled versions of (+)-Butaclamol are essential for in vitro and in vivo studies, allowing for the quantitative analysis of receptor density, affinity, and occupancy. This document provides two distinct protocols for the preparation of radiolabeled this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of both tritium and carbon-11 labeled this compound.
Table 1: Synthesis of (+)-[³H]Butaclamol Hydrochloride
| Parameter | Typical Value |
| Precursor | Des-tert-butyl-Butaclamol |
| Radiochemical Yield | 15-25% |
| Specific Activity | 20-30 Ci/mmol |
| Radiochemical Purity | >98% |
Table 2: Synthesis of (+)-[¹¹C]Butaclamol Hydrochloride
| Parameter | Typical Value |
| Precursor | Desmethyl-Butaclamol |
| Radiochemical Yield (EOB) | 30-40% |
| Molar Activity (EOS) | >1500 mCi/µmol |
| Radiochemical Purity | >99% |
| Synthesis Time | ~30 minutes |
Signaling Pathway
(+)-Butaclamol exerts its effects by acting as an antagonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs).[2] The binding of dopamine to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, (+)-Butaclamol prevents the downstream signaling cascade initiated by dopamine.
Experimental Protocols
Synthesis of (+)-[³H]Butaclamol Hydrochloride
This protocol describes the synthesis of (+)-[³H]Butaclamol via catalytic tritium gas exchange on an unsaturated precursor.
Workflow Diagram:
Methodology:
-
Precursor Synthesis: The synthesis of the des-tert-butyl precursor of (+)-Butaclamol is carried out following previously established methods. This precursor contains a site of unsaturation suitable for catalytic hydrogenation.
-
Catalytic Tritiation:
-
In a specialized glassware apparatus within a fume hood rated for tritium use, dissolve 5 mg of the des-tert-butyl-Butaclamol precursor in 1 mL of anhydrous ethyl acetate.
-
Add 10 mg of 10% Palladium on carbon (Pd/C) catalyst.
-
The reaction vessel is connected to a tritium manifold. The vessel is evacuated and backfilled with tritium gas (³H₂) to a pressure of 1 atmosphere.
-
The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
The excess tritium gas is carefully recovered.
-
The catalyst is removed by filtration through a celite plug, and the filter is washed with ethyl acetate.
-
-
Purification:
-
The filtrate is concentrated under a gentle stream of nitrogen.
-
The residue is redissolved in a minimal amount of the mobile phase and purified by reverse-phase high-performance liquid chromatography (HPLC).
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile (B52724)/Water gradient with 0.1% Trifluoroacetic acid
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and a radioactivity detector.
-
-
The fraction corresponding to (+)-[³H]Butaclamol is collected.
-
-
Salt Formation:
-
The collected fraction is evaporated to dryness.
-
The residue is redissolved in a small amount of anhydrous diethyl ether.
-
A solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete.
-
The resulting white solid, (+)-[³H]Butaclamol hydrochloride, is collected by centrifugation and washed with cold diethyl ether.
-
-
Quality Control:
-
The radiochemical purity is determined by analytical HPLC with radioactivity detection.
-
The specific activity is determined by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter (LSC).
-
The identity of the product is confirmed by co-elution with an authentic, non-radiolabeled standard of this compound on HPLC and by mass spectrometry.
-
Synthesis of (+)-[¹¹C]Butaclamol Hydrochloride
This protocol details the rapid synthesis of (+)-[¹¹C]Butaclamol via N-methylation of a desmethyl precursor using [¹¹C]methyl iodide.
Workflow Diagram:
Methodology:
-
Precursor Synthesis: The desmethyl precursor of (+)-Butaclamol is synthesized according to established synthetic routes. This precursor has a free secondary amine available for methylation.
-
N-[¹¹C]Methylation:
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) is produced from cyclotron-produced [¹¹C]CO₂.
-
In a shielded hot cell, a solution of the desmethyl-Butaclamol precursor (0.5-1.0 mg) in 200 µL of anhydrous dimethylformamide (DMF) is prepared in a sealed reaction vial.
-
A suitable base, such as sodium hydride (NaH) or tetrabutylammonium (B224687) hydroxide, is added to the precursor solution.
-
The gaseous [¹¹C]CH₃I is bubbled through the reaction mixture at 80-100°C.
-
The reaction is allowed to proceed for 5-7 minutes.
-
-
Purification:
-
The reaction is quenched by the addition of the HPLC mobile phase.
-
The entire reaction mixture is injected onto a semi-preparative HPLC system for purification.
-
HPLC Conditions:
-
Column: C18, 10 µm, 10 x 250 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium (B1175870) formate (B1220265) buffer.
-
Flow Rate: 4-5 mL/min
-
Detection: UV at 254 nm and a radioactivity detector.
-
-
The fraction containing (+)-[¹¹C]Butaclamol is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove the HPLC solvents.
-
The (+)-[¹¹C]Butaclamol is eluted from the cartridge with a small volume of ethanol (B145695).
-
The ethanol solution is then diluted with sterile saline for injection and passed through a sterile filter into a sterile product vial.
-
-
Quality Control:
-
A small aliquot of the final product is analyzed by analytical radio-HPLC to determine radiochemical purity.
-
The molar activity is calculated based on the total radioactivity and the mass of the product determined by UV calibration curve.
-
Residual solvent analysis is performed by gas chromatography (GC).
-
The final product is also tested for sterility and pyrogenicity before use in PET studies.
-
References
Application Notes and Protocols for Investigating the Long-term Administration Effects of (+)-Butaclamol in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Butaclamol is a potent antipsychotic agent that acts as a dopamine (B1211576) D2 receptor antagonist.[1][2] Its stereospecificity, where the (+)-enantiomer possesses potent neuroleptic activity while the (-)-enantiomer is largely inactive, makes it a valuable tool for studying the central mechanisms of dopamine receptor blockade.[3] Long-term administration of D2 antagonists is associated with significant neuroadaptive changes, including dopamine receptor supersensitivity and the potential for motor side effects like tardive dyskinesia (TD).[4][5] These notes provide an overview of the expected effects of chronic (+)-Butaclamol administration in rats and detailed protocols for their investigation.
Mechanism of Action
(+)-Butaclamol exerts its primary effect by binding to and blocking postsynaptic D2 dopamine receptors.[2][6] This blockade disrupts normal dopaminergic neurotransmission, which is the basis for its antipsychotic effects. However, prolonged receptor blockade triggers compensatory mechanisms in the brain. The central hypothesis is that the chronic absence of dopamine stimulation leads to an upregulation in the number of D2 receptors on postsynaptic neurons, a phenomenon known as receptor supersensitivity.[4][5] This supersensitivity is believed to underlie some of the long-term side effects of neuroleptic treatment.
References
- 1. Butaclamol - Wikipedia [en.wikipedia.org]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychrights.org [psychrights.org]
- 5. Tardive dyskinesia: pathophysiology and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the stereoisomers of butaclamol on neurotensin content in discrete regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Butaclamol Hydrochloride Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that acts as a dopamine (B1211576) receptor antagonist.[1] It is a valuable tool in neuroscience research for studying dopaminergic signaling and for screening potential new antipsychotic drugs.[2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of solutions for in vitro and in vivo studies.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in preparing experimental solutions. The following table summarizes its solubility in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | Soluble | 0.25 mg/mL[3][4] | ~0.63 mM | Limited aqueous solubility. |
| Ethanol (B145695) | Soluble | 1 mg/mL[3][4] | ~2.51 mM | More soluble than in water. |
| DMSO | Soluble | Not specified, but widely used as a solvent.[5] | Not specified | A common solvent for preparing stock solutions. |
| Alcohol-Water Mixtures | More Soluble | > 1 mg/mL | > 2.51 mM | Dissolve in alcohol first, then dilute with water.[3][4] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | Soluble | 5.4 mg/mL[3][4] | ~13.57 mM | Useful for increasing aqueous solubility. |
Molecular Weight of this compound: 397.98 g/mol [5]
Experimental Protocols
3.1. Preparation of Stock Solutions
For consistency across experiments, it is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh out 3.98 mg of this compound powder.
-
Add the powder to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Solutions are generally usable for up to one month when stored properly.[6] For short-term storage, 0°C is suitable.[3]
Safety Precautions: Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7]
3.2. Preparation of Working Solutions for In Vitro Experiments
Working solutions for cell-based assays are typically prepared by diluting the stock solution in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Protocol:
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix gently by inversion.
-
It is crucial to include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO as the drug-treated samples) to account for any effects of the solvent.
-
Solutions should be freshly prepared for each experiment.[3]
Example Application: Dopamine Receptor Binding Assay In competitive binding assays, varying concentrations of this compound are used to displace a radiolabeled ligand from dopamine receptors. A high concentration, such as 5 µM, can be used to determine non-specific binding.[8]
3.3. Preparation of Solutions for In Vivo Experiments
For animal studies, the vehicle for administration will depend on the route of administration and the required dose. Due to its limited water solubility, a co-solvent or a complexing agent may be necessary.
Materials:
-
This compound powder
-
Ethanol
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
Protocol (using an ethanol/saline vehicle):
-
Weigh the required amount of this compound.
-
Dissolve the powder in a small volume of ethanol.
-
Once fully dissolved, slowly add sterile saline to reach the final desired volume and concentration. The final concentration of ethanol should be minimized and tested for any behavioral effects in a control group.
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, reformulation with a different vehicle may be necessary.
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of (+)-Butaclamol as a dopamine D2 receptor antagonist. Dopamine binding to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. (+)-Butaclamol blocks this interaction, thereby preventing the downstream effects of dopamine.
Caption: Mechanism of this compound as a D2 receptor antagonist.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound solutions in a typical in vitro cell-based assay.
Caption: Workflow for preparing (+)-Butaclamol for in vitro experiments.
References
- 1. targetmol.com [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound; CAS No: 55528-07-9 [aobious.com]
- 4. researchgate.net [researchgate.net]
- 5. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. abmole.com [abmole.com]
- 8. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of (+)-Butaclamol for Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol is a potent antipsychotic drug that acts as a high-affinity antagonist for dopamine (B1211576) D2 receptors.[1][2][3] It is a valuable pharmacological tool for studying dopaminergic signaling and for screening novel drug candidates. Determining the optimal concentration of (+)-Butaclamol is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols to guide researchers in establishing the appropriate concentration range for their specific experimental needs, focusing on its use in competitive binding assays and cell viability assessments.
Mechanism of Action
(+)-Butaclamol primarily exerts its effects by blocking dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) typically coupled to Gαi/o proteins.[4] Activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Beyond its well-characterized role as a D2 antagonist, (+)-Butaclamol and its stereoisomer (-)-butaclamol have also been shown to interact with sigma receptors, which may contribute to their broader pharmacological profile.[5][6]
Data Presentation: Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of (+)-Butaclamol and related compounds in various assays. These values serve as a starting point for determining the optimal concentration range in your cell line of interest.
Table 1: (+)-Butaclamol Binding Affinity
| Receptor/Assay | Ligand | Cell/Tissue Source | IC50/Ki | Reference |
| Dopamine D2 Receptor | [3H]Spiperone | CHO cells | 3 µM (for non-specific binding) | |
| Dopamine D2 Receptor | [3H]Haloperidol | Rat Brain Striata | 100 nM (for stereospecific binding) | [2] |
| Dopamine D2 Receptor | Spiperone (B1681076) (MS-based assay) | Porcine Striatal Membranes | Affinity verified with [3H]Spiperone | |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Liver | See specific compound data | [7] |
Table 2: Comparative IC50 Values of Dopamine Receptor Ligands
| Compound | Target | Assay | IC50 |
| Haloperidol | Sigma-1 Receptor | Radioligand Binding | 4.5 nM |
| 3-PPP | Sigma-1 Receptor | Radioligand Binding | 253 nM |
| PD-144418 | Sigma-1 Receptor | Radioligand Binding | 18.9 nM |
| (+)-SK&F 10047 | Sigma-1 Receptor | Radioligand Binding | 4868 nM |
Table 3: Example IC50 Values from Cancer Cell Line Drug Screening
| Cell Line | Drug | IC50 (µM) |
| MCF7 | Bortezomib | 0.15 (average) |
| HCC38 | Bortezomib | 0.04 (average) |
| MCF-10A | Bortezomib | 1.1 (average) |
| MDA-MB-436 | Bortezomib | 0.049 (average) |
| MCF7 | Cisplatin | 52 (average) |
| HCC38 | Cisplatin | 6.4 (average) |
| MCF-10A | Cisplatin | 12 (average) |
| MDA-MB-436 | Cisplatin | 30 (average) |
Note: The data in Table 3 is provided as a general reference for IC50 ranges in common cell lines and does not include (+)-Butaclamol. Researchers should determine the specific IC50 of (+)-Butaclamol for their cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 of (+)-Butaclamol using a Radioligand Binding Assay
This protocol is adapted from methodologies used for dopamine D2 receptor binding assays.[1][2][8]
Objective: To determine the concentration of (+)-Butaclamol that inhibits 50% of the specific binding of a radiolabeled ligand to the dopamine D2 receptor.
Materials:
-
Cells or cell membranes expressing dopamine D2 receptors (e.g., CHO-D2 cells, rat striatal membranes)
-
Radioligand (e.g., [3H]Spiperone or [3H]Haloperidol)
-
(+)-Butaclamol
-
(-)-Butaclamol (for determining stereospecific binding)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological salts)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Preparation of Cell Membranes: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In triplicate, set up assay tubes containing:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 3 µM (+)-Butaclamol).[8]
-
Competitive Binding: Cell membranes, radioligand, and a range of concentrations of (+)-Butaclamol.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[8]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (+)-Butaclamol.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Assessment of (+)-Butaclamol Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for assessing the effect of (+)-Butaclamol on cell viability.[9][10]
Objective: To determine the concentration range of (+)-Butaclamol that is non-toxic to the cells used in the primary assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(+)-Butaclamol
-
Resazurin (B115843) sodium salt solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (+)-Butaclamol in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of (+)-Butaclamol. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours at 37°C.[9][10]
-
Measurement: Measure the fluorescence or absorbance of the resorufin (B1680543) product using a microplate reader (typically 560 nm excitation / 590 nm emission).
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of (+)-Butaclamol to determine the concentration range that does not significantly impact cell viability.
-
Mandatory Visualizations
References
- 1. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 8. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Butaclamol Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in (+)-Butaclamol binding assays.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Butaclamol and what are its primary targets in binding assays?
(+)-Butaclamol is a potent antipsychotic drug that acts as a high-affinity antagonist for dopamine (B1211576) D2-like receptors (D2, D3, and D4).[1][2][3][4] It is commonly used in radioligand binding assays to characterize these receptors. The stereospecificity of butaclamol is a key feature; the (+)-enantiomer possesses potent neuroleptic activity, while the (-)-enantiomer is largely inactive.[1][2][4] This property allows for the precise determination of specific binding in experimental setups.
Q2: What constitutes a good signal-to-noise ratio in a (+)-Butaclamol binding assay?
A robust signal-to-noise ratio is critical for reliable data. Generally, specific binding should account for at least 80% of the total binding at the radioligand's dissociation constant (Kd).[5] A low ratio indicates that a significant portion of the signal is from non-specific binding, which can obscure the true specific interactions.[5] An ideal assay should have non-specific binding that is less than 50% of the total binding at the highest radioligand concentration tested.[5][6]
Q3: How do I define non-specific binding in my (+)-Butaclamol assay?
Non-specific binding (NSB) is the portion of the radioligand that binds to components other than the target receptor, such as filters, lipids, and other proteins.[5] To determine NSB, incubate the reaction mixture (membranes and radioligand) in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[5] For (+)-Butaclamol assays targeting dopamine receptors, a common approach is to use a high concentration (e.g., 1-10 µM) of unlabeled (+)-Butaclamol or another potent dopamine receptor antagonist like haloperidol.[1][2][4][5]
Q4: What are the key factors that can affect the signal-to-noise ratio in my assay?
Several factors can influence the signal-to-noise ratio, including:
-
Radioligand Concentration: Using a radioligand concentration at or below the Kd is recommended for competition assays to minimize NSB.[5]
-
Receptor Density: Insufficient receptor concentration in the membrane preparation can lead to a low total binding signal.[6][7]
-
Buffer Composition: The pH, ionic strength, and presence of blocking agents like BSA can significantly impact binding.[6][8]
-
Incubation Time and Temperature: The assay must reach equilibrium for accurate results. This should be determined experimentally.[6][8]
-
Washing Steps: Inadequate or overly harsh washing can either leave high background or dissociate specifically bound ligand.[7]
-
Filter Plate Treatment: Pre-treating filter plates with agents like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[7]
Troubleshooting Guides
This section addresses common issues encountered during (+)-Butaclamol binding assays and provides a logical workflow for troubleshooting.
Issue 1: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays. For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested.[5] |
| Hydrophobic interactions of the radioligand with assay components. | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding and wash buffers. Use polypropylene (B1209903) or low-binding plates and tubes.[9] |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5). Ensure rapid filtration and washing with ice-cold wash buffer to minimize dissociation of the specifically bound ligand.[7] |
| Radioligand binding to filters. | Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[6][7] |
| Inappropriate blocking agents. | Add Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer to reduce non-specific interactions.[6][7] |
Issue 2: Low Total Binding Signal
A weak total binding signal can make it difficult to distinguish specific binding from background noise.
| Potential Cause | Troubleshooting Steps |
| Insufficient receptor concentration. | Increase the amount of membrane preparation in the assay. A typical range is 10-100 µg of protein per well, but this should be optimized for your specific system.[6][10] |
| Inactive receptor preparation. | Ensure proper storage of membrane preparations (typically at -80°C) and avoid excessive freeze-thaw cycles. Prepare fresh membranes if degradation is suspected.[7] |
| Degraded radioligand. | Check the shelf life and storage conditions of your radioligand. Degradation can lead to decreased specific activity and purity.[7] |
| Suboptimal assay conditions. | Perform time-course and temperature-dependence experiments to determine the optimal incubation time and temperature for reaching equilibrium.[6][8] |
| Incorrect buffer composition. | Ensure the buffer pH and ionic strength are optimal for receptor binding. Some receptors may require specific divalent cations (e.g., MgCl2). |
Issue 3: High Variability Between Replicates
Poor reproducibility can undermine the reliability of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all reagents. Pay close attention to technique, especially with small volumes. |
| Inhomogeneous membrane preparation. | Thoroughly homogenize the membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.[7] |
| Temperature fluctuations. | Maintain a consistent and uniform temperature across the assay plate during incubation. Avoid placing plates in areas with drafts. |
| Edge effects on the assay plate. | To minimize evaporation from the outer wells, consider incubating the plate in a humidified chamber or avoiding the use of the outer wells for critical samples.[9] |
| Inconsistent washing procedure. | Ensure that all wells are washed with the same volume of buffer for the same duration. A multi-channel washer or automated cell harvester can improve consistency. |
Experimental Protocols
Protocol 1: Saturation Binding Assay with [³H]-(+)-Butaclamol
This experiment determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
1. Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-(+)-Butaclamol. Prepare serial dilutions in binding buffer to cover a concentration range of approximately 0.1x to 10x the expected Kd.
-
Unlabeled Competitor: 10 µM (+)-Butaclamol or Haloperidol in binding buffer to define non-specific binding.
-
Membrane Preparation: Homogenized tissue or cells expressing the dopamine receptor of interest, diluted in binding buffer to the desired protein concentration (e.g., 20-50 µg protein per well).
2. Assay Procedure:
-
Set up triplicate tubes or wells for each concentration of the radioligand for total and non-specific binding.
-
Total Binding (TB): Add binding buffer, the appropriate dilution of [³H]-(+)-Butaclamol, and the membrane preparation.
-
Non-Specific Binding (NSB): Add the unlabeled competitor, the same dilution of [³H]-(+)-Butaclamol, and the membrane preparation.
-
Incubate the plate at a predetermined optimal temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% PEI using a cell harvester.
-
Wash the filters rapidly with 3-5 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay
This experiment determines the affinity (Ki) of a test compound for the receptor.
1. Reagent Preparation:
-
Binding Buffer, Radioligand, and Membrane Preparation: As described in the saturation binding protocol. The concentration of [³H]-(+)-Butaclamol should be at or near its Kd.
-
Test Compound: Prepare serial dilutions of the unlabeled test compound in binding buffer.
2. Assay Procedure:
-
Set up triplicate tubes or wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add binding buffer, [³H]-(+)-Butaclamol, and membrane preparation.
-
Non-Specific Binding: Add a high concentration of an unlabeled competitor (e.g., 10 µM (+)-Butaclamol), [³H]-(+)-Butaclamol, and membrane preparation.
-
Test Compound Wells: Add the appropriate dilution of the test compound, [³H]-(+)-Butaclamol, and membrane preparation.
-
Follow the incubation, termination, and washing steps as described in the saturation binding protocol.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The following tables provide examples of expected data from well-optimized (+)-Butaclamol binding assays.
Table 1: Example Saturation Binding Data for [³H]-(+)-Butaclamol at Dopamine D2 Receptors
| [³H]-(+)-Butaclamol (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.2 | 1050 | 100 | 950 |
| 0.5 | 2200 | 200 | 2000 |
| 1.0 | 3500 | 350 | 3150 |
| 2.0 | 5000 | 500 | 4500 |
| 5.0 | 6500 | 800 | 5700 |
| 10.0 | 7200 | 1200 | 6000 |
| 20.0 | 7500 | 1500 | 6000 |
Resulting Parameters (from non-linear regression): Kd = 0.8 nM, Bmax = 6200 CPM
Table 2: Example Competition Binding Data for a Test Compound vs. [³H]-(+)-Butaclamol
| Test Compound (log M) | % Specific Binding |
| -10 | 100 |
| -9.5 | 98 |
| -9.0 | 90 |
| -8.5 | 75 |
| -8.0 | 50 |
| -7.5 | 25 |
| -7.0 | 10 |
| -6.5 | 2 |
| -6.0 | 0 |
Resulting Parameter (from sigmoidal dose-response curve): IC50 = 10 nM (pIC50 = 8.0)
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Canonical signaling pathways of the Dopamine D2 receptor.
Experimental Workflow for a Radioligand Binding Assay
Caption: General experimental workflow for a filtration-based radioligand binding assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting a low signal-to-noise ratio in binding assays.
References
- 1. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. swordbio.com [swordbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of (+)-Butaclamol hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (+)-Butaclamol hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of (+)-Butaclamol?
(+)-Butaclamol is a potent antagonist of the dopamine (B1211576) D2 receptor. Its high affinity for D2 receptors is the basis for its classification as a typical antipsychotic agent. The neuroleptic activity is stereospecific, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.
Q2: My experimental results are not what I expected based on D2 receptor antagonism alone. Could off-target effects be responsible?
Yes, unexpected results could very well be due to (+)-Butaclamol's significant affinity for other receptors. Most notably, it is a high-affinity ligand for sigma receptors (both σ1 and σ2 subtypes). At higher concentrations, it may also interact with other receptors, including serotonin (B10506) (5-HT) and adrenergic receptors. If your experimental system expresses these receptors, you may observe cellular responses that are independent of D2 receptor blockade.
Q3: How can I experimentally differentiate between D2-mediated and sigma receptor-mediated effects of (+)-Butaclamol?
To dissect the pharmacology of (+)-Butaclamol in your system, consider the following controls:
-
Use a more selective D2 antagonist: Employ a compound with high selectivity for the D2 receptor and low affinity for sigma receptors (e.g., a highly selective concentration of sulpiride (B1682569) or domperidone) as a comparator. If this compound does not replicate the effect seen with (+)-Butaclamol, an off-target action is likely.
-
Use a selective sigma receptor ligand: Pre-treat your cells or tissue with a selective sigma receptor antagonist (e.g., NE-100 for σ1) before adding (+)-Butaclamol. If the unexpected effect is blocked, it indicates the involvement of sigma receptors.
-
Utilize a system with differential receptor expression: If possible, use a cell line that endogenously expresses one receptor target but not the other (e.g., D2-only vs. σ1-only) to characterize the specific downstream signaling of each interaction.
Q4: What are the known binding affinities of (+)-Butaclamol for its primary and off-target receptors?
The binding affinity of (+)-Butaclamol is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. The lower the Ki value, the higher the affinity. The table below summarizes reported Ki values for human receptors. Note that values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue preparation).
Data Presentation
Table 1: Binding Affinity (Ki) of (+)-Butaclamol at Various Receptors
| Receptor Family | Receptor Subtype | Reported Ki (nM) |
| Dopamine | D2 | 0.5 - 1.5 |
| D3 | 1.0 - 3.0 | |
| D1 | 20 - 50 | |
| D4 | 5 - 15 | |
| Sigma | σ1 | 1.0 - 4.0 |
| σ2 | 5 - 20 | |
| Serotonin | 5-HT2A | 10 - 30 |
| 5-HT7 | ~32[1] | |
| Adrenergic | α1 | 50 - 100 |
| Histamine | H1 | 20 - 60 |
Disclaimer: These values are compiled from various sources and should be considered representative. Experimental conditions can influence results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Efficacy in a D2 Functional Assay | Compound Degradation: (+)-Butaclamol solutions may not be stable over long periods. | Prepare fresh solutions for each experiment. This compound has limited solubility in water but is more soluble in ethanol-water mixtures or DMSO.[2][3] |
| Incorrect pKa Assumption: The pKa of butaclamol is ~7.2, meaning it is about 50% protonated at physiological pH.[4] Buffer pH could affect its interaction with the receptor. | Ensure your assay buffer is maintained at a stable physiological pH (7.4). | |
| High Non-Specific Binding in Radioligand Assay | Hydrophobicity of Ligand: The radioligand or (+)-Butaclamol itself may bind non-specifically to filters, plates, or membrane lipids. | 1. Reduce the concentration of membrane protein in the assay.[5] 2. Add bovine serum albumin (BSA, e.g., 0.1%) to the assay buffer to block non-specific sites.[5] 3. Pre-soak glass fiber filters in a solution like 0.3% polyethyleneimine (PEI).[6] 4. Increase the number of ice-cold buffer washes after filtration.[6] |
| Unexpected Increase in Intracellular Calcium | Sigma-1 Receptor Activation: The σ1 receptor, a primary off-target, is located at the endoplasmic reticulum (ER)-mitochondria membrane and modulates calcium signaling between these organelles.[7] | This is a known off-target effect. Confirm by pre-treating with a selective σ1 antagonist. Measure calcium mobilization specifically from ER or mitochondrial sources if possible. |
| Results Vary Between Cell Lines | Differential Receptor Expression: The relative expression levels of D2, σ1, and other potential off-target receptors can vary significantly between different cell types. | Perform qPCR or use validated antibodies to quantify the expression levels of the primary and key off-target receptors in your experimental models. |
Experimental Protocols & Visualizations
Key Signaling Pathways
The diagrams below illustrate the primary on-target and a major off-target signaling pathway for (+)-Butaclamol.
Caption: On-Target: Dopamine D2 Receptor Pathway.
Caption: Off-Target: Sigma-1 Receptor Pathway.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the Ki of (+)-Butaclamol at a receptor of interest (e.g., D2) expressed in cell membranes.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line or tissue expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter & Cocktail.
2. Workflow:
Caption: Experimental Workflow: Competitive Binding Assay.
3. Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-100 µg protein per well.[6]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a different, unlabeled competitor (e.g., 10 µM Haloperidol for D2).
-
Competition: Membranes + Radioligand + varying concentrations of (+)-Butaclamol.
-
-
Incubation: Add the components to the wells. The final volume is typically 200-250 µL.[6] Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester.[6]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each (+)-Butaclamol concentration, determine the percentage of specific binding inhibited.
-
Plot the percent inhibition against the log concentration of (+)-Butaclamol and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
References
- 1. 15858 [pdspdb.unc.edu]
- 2. This compound; CAS No: 55528-07-9 [aobious.com]
- 3. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 4. The pKa of butaclamol and the mode of butaclamol binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: (+)-Butaclamol Hydrochloride
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1]. Protect it from light and moisture. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.
Q2: What solvents can I use to dissolve this compound?
A2: Solubility information for this compound is available for several common solvents. It is soluble in water at a concentration of 0.25 mg/mL and in ethanol (B145695) at 1 mg/mL[2]. It is more soluble in alcohol-water mixtures[2]. For enhanced aqueous solubility, 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin can be used, achieving a concentration of 5.4 mg/mL[2]. It is recommended to prepare solutions fresh for each experiment[3].
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Concentration: You may have exceeded the solubility limit of the solvent. Refer to the solubility data in the table below and consider preparing a more dilute solution.
-
Solvent: Ensure you are using a suitable solvent. While soluble in water, its aqueous solubility is limited. For higher concentrations, consider using an alcohol-water mixture or a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin[2].
-
Temperature: The temperature of the solution can affect solubility. Gentle warming may help dissolve the compound, but be cautious as this could also accelerate degradation. Always check for any changes in the appearance of the solution upon cooling to room temperature.
-
pH: The pH of the solution can significantly impact the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with the compound.
Q4: How long can I store this compound in solution?
A4: It is highly recommended to prepare solutions of this compound fresh for each experiment to minimize potential degradation[3]. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C and protect them from light. However, the stability of the compound in various solvents over time has not been extensively reported in publicly available literature. Therefore, for long-term experiments, it is crucial to perform your own stability studies.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation products for this compound have not been detailed in the available literature, compounds with similar chemical features can be susceptible to:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
To minimize degradation, it is recommended to use high-purity solvents, deoxygenated buffers where appropriate, and protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storing solutions, perform a stability study under your experimental conditions to determine the rate of degradation. Protect solutions from light and store at low temperatures. |
| Inaccurate solution concentration due to poor solubility. | Verify the solubility of this compound in your chosen solvent and concentration. Use sonication or gentle warming if necessary, and visually inspect for complete dissolution. Consider using a different solvent system if solubility is an issue. | |
| Precipitate forms during experiment | Change in temperature or pH affecting solubility. | Ensure that the experimental conditions (e.g., buffer pH, temperature) are within the solubility limits of the compound. If mixing with other reagents, check for potential compatibility issues. |
| Loss of compound activity | Degradation of the compound. | Follow the storage and handling recommendations carefully. Prepare fresh solutions and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.25 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | [2] |
| Alcohol-water mixtures | Soluble | [2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weigh the compound: Accurately weigh the powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the desired solvent (e.g., ethanol for an initial concentrated stock) and gently swirl to dissolve. If necessary, use a vortex mixer or sonicate briefly.
-
Dilution: Once the compound is fully dissolved, add the remaining solvent to reach the final volume.
-
Storage: If not for immediate use, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container. Store at the recommended temperature (e.g., -20°C) for short-term use. It is always best to prepare solutions fresh.
Protocol 2: General Protocol for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. It should be adapted and validated for your specific experimental needs.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of the time zero or control sample.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Antagonistic action of (+)-Butaclamol on the Dopamine D2 receptor signaling pathway.
References
Technical Support Center: Optimizing In Vivo Experiments with (+)-Butaclamol
Welcome to the technical support center for researchers utilizing (+)-Butaclamol in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Butaclamol and what is its primary mechanism of action?
A1: (+)-Butaclamol is a potent antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors.[1] It also exhibits inverse agonist properties at D2 receptors, meaning it can reduce the receptor's basal activity in the absence of an agonist.[2][3] While its primary target is the D2 receptor, it's important to be aware of its binding affinity for other receptors, which can contribute to its overall pharmacological profile and potential side effects.
Q2: What are the common behavioral tests used to assess the in vivo effects of (+)-Butaclamol?
A2: Common behavioral tests include:
-
Amphetamine-Induced Stereotypy: (+)-Butaclamol is effective at reducing stereotyped behaviors (e.g., sniffing, gnawing, head-bobbing) induced by dopamine agonists like amphetamine.[4][5][6]
-
Open Field Test: This test is used to assess locomotor activity, exploration, and anxiety-like behavior. (+)-Butaclamol can decrease ambulation and rearing in this test.[4]
-
Catalepsy Test: This test measures the induction of catalepsy, a state of immobility and muscular rigidity, which is a common side effect of typical antipsychotics. (+)-Butaclamol is known to induce catalepsy at higher doses.[6]
-
Rotational Behavior: In animal models with unilateral lesions of the substantia nigra, (+)-butaclamol can abolish rotational behavior induced by amphetamine.[4]
Q3: What is a suitable vehicle for dissolving (+)-Butaclamol for in vivo administration?
A3: (+)-Butaclamol hydrochloride is often dissolved in physiological saline (0.9% NaCl). For compounds with limited aqueous solubility, a small percentage of a surfactant like Tween 80 (e.g., 0.1-2%) or a co-solvent like DMSO (e.g., 1-5%) can be added to the saline to aid dissolution.[7][8][9] It is crucial to always run a vehicle-only control group to account for any behavioral effects of the vehicle itself.[10]
Quantitative Data: Receptor Binding Profile of (+)-Butaclamol
The following table summarizes the binding affinities (Ki values) of (+)-Butaclamol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Understanding this profile is crucial for interpreting in vivo results and anticipating potential off-target effects.
| Receptor Target | Ki (nM) | Species | Reference |
| Dopamine Receptors | |||
| D1 | 25 | Human | [11] |
| D2 | 0.8 | Human | [11] |
| D3 | 1.2 | Human | [11] |
| Sigma Receptors | |||
| σ1 | 3.4 | Guinea Pig | [11] |
| σ2 | 150 | Rat | [11] |
| Serotonin Receptors | |||
| 5-HT1A | 130 | Human | [11] |
| 5-HT2A | 3.2 | Human | [11] |
| 5-HT2C | 1800 | Human | [11] |
| Adrenergic Receptors | |||
| α1 | 2.1 | Rat Brain | [1] |
Experimental Protocols & Workflows
Below are detailed methodologies for key in vivo experiments with (+)-Butaclamol.
Experimental Workflow: General Procedure
Protocol 1: Amphetamine-Induced Stereotypy in Rats
-
Objective: To assess the ability of (+)-Butaclamol to antagonize dopamine-mediated stereotyped behaviors.
-
Animals: Male Sprague-Dawley or Wistar rats (250-350g).
-
Drug Preparation:
-
(+)-Butaclamol: Dissolve in 0.9% saline. A final concentration is prepared to administer doses ranging from 0.1 to 0.3 mg/kg.[4]
-
d-Amphetamine Sulfate (B86663): Dissolve in 0.9% saline to a concentration for a dose of 2.5-5.0 mg/kg.[5]
-
-
Procedure:
-
Acclimate rats to the testing environment (e.g., clear observation cages) for at least 30 minutes.
-
Administer (+)-Butaclamol (or vehicle) via intraperitoneal (IP) injection.
-
After a 30-60 minute pretreatment time, administer d-amphetamine sulfate via IP injection.
-
Immediately after amphetamine injection, begin observing and scoring stereotyped behaviors for at least 60 minutes. Scoring can be done using a rating scale (e.g., 0 = asleep/stationary, 6 = continuous licking/biting of cage).[12]
-
-
Administration Details:
-
Injection Volume: 1 mL/kg for rats.
-
Needle Gauge: 25-27G for IP injections.[13]
-
Protocol 2: Open Field Test in Mice
-
Objective: To evaluate the effects of (+)-Butaclamol on locomotor activity and anxiety-like behavior.
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Drug Preparation:
-
(+)-Butaclamol: Dissolve in 0.9% saline, with 0.5% Tween 80 if needed for solubility, to achieve doses ranging from 0.1 to 1.0 mg/kg.
-
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes.[14]
-
Administer (+)-Butaclamol (or vehicle) via subcutaneous (SC) or IP injection.
-
After a 30-minute pretreatment period, gently place the mouse in the center of the open field arena (e.g., 50x50 cm).[15]
-
Record activity for 10-20 minutes using an automated video-tracking system.[15]
-
Analyze parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.[16]
-
-
Administration Details:
-
Injection Volume: 5-10 mL/kg for mice.
-
Needle Gauge: 27-30G for SC or IP injections.
-
Signaling Pathway Diagrams
Dopamine D2 Receptor Signaling Pathway
(+)-Butaclamol acts as an antagonist/inverse agonist at the D2 receptor, which is a Gi/o-coupled receptor. Its primary action is to block the inhibitory effects of dopamine on adenylyl cyclase, thus preventing the decrease in cyclic AMP (cAMP) levels.
Sigma-1 Receptor Signaling Pathway
(+)-Butaclamol also binds to sigma-1 receptors, which are intracellular chaperone proteins located at the mitochondria-associated ER membrane (MAM). Sigma-1 receptor activation can modulate calcium signaling and interact with various other proteins.
Troubleshooting Guide
Problem: High variability in my open field test results.
-
Possible Cause 1: Inconsistent Environmental Conditions.
-
Possible Cause 2: Experimenter Effects.
-
Possible Cause 3: Habituation.
-
Solution: Ensure a consistent acclimation period (at least 30-60 minutes) in the testing room before each trial.[14] If re-testing animals, be aware of habituation to the arena, which can decrease exploratory behavior.
-
Problem: Inconsistent results in the amphetamine-induced stereotypy assay.
-
Possible Cause 1: Variation in Amphetamine Response.
-
Solution: Use a consistent dose of amphetamine and ensure it is freshly prepared. The behavioral response to amphetamine can be influenced by factors like the animal's age, strain, and housing conditions.[19]
-
-
Possible Cause 2: Subjective Scoring.
-
Solution: Use a well-defined and validated scoring system. Have two independent, blinded observers score the behavior to ensure inter-rater reliability. Automated systems can also provide more objective measurements.[20]
-
-
Possible Cause 3: Environmental Influence.
-
Solution: The testing environment can influence the topography of stereotyped behaviors.[19] Use identical observation cages for all animals and ensure the environment is free from distracting stimuli.
-
Problem: My (+)-Butaclamol solution is not fully dissolving or is precipitating.
-
Possible Cause 1: Solubility Issues.
-
Solution: While this compound is generally soluble in saline, you can aid dissolution by gentle warming or sonication. If solubility remains an issue, consider adding a small amount of a solubilizing agent like Tween 80 (e.g., 0.5-2%) or DMSO (e.g., 1-5%) to your saline vehicle.[7][8] Always prepare fresh solutions on the day of the experiment.
-
-
Possible Cause 2: Incorrect pH.
-
Solution: Ensure the pH of your final solution is within a physiologically tolerated range (typically 6.5-7.5) for parenteral injections to avoid irritation and ensure stability.
-
Problem: I am observing unexpected or paradoxical behavioral effects.
-
Possible Cause 1: Off-Target Effects.
-
Solution: Refer to the receptor binding profile table. (+)-Butaclamol has high affinity for other receptors besides D2, such as sigma-1 and 5-HT2A receptors. These interactions could contribute to the observed behavior. Consider using more selective antagonists for other receptors as controls to dissect the contribution of each system.
-
-
Possible Cause 2: Dose-Response Effects.
-
Solution: The behavioral effects of many psychoactive drugs, including (+)-butaclamol, can be dose-dependent and may even show a U-shaped dose-response curve. It is essential to perform a dose-response study to characterize the full behavioral profile of the drug in your specific assay.
-
-
Possible Cause 3: Vehicle Effects.
-
Solution: Some vehicles, especially at higher concentrations, can have their own behavioral effects.[10] Always include a vehicle-only control group to differentiate the effects of the drug from those of the vehicle. If using a co-solvent like DMSO or Tween 80, keep the concentration as low as possible.
-
References
- 1. Catalepsy test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. Genetic Testing for Antipsychotic Pharmacotherapy: Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic Treatment Failure: A Systematic Review on Risk Factors and Interventions for Treatment Adherence in Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Maintenance of amphetamine-induced stereotypy and locomotion requires ongoing dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. amuzainc.com [amuzainc.com]
- 14. protocols.io [protocols.io]
- 15. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonadherence with antipsychotic medication in schizophrenia: challenges and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DailyMed - PROCHLORPERAZINE MALEATE tablet [dailymed.nlm.nih.gov]
- 18. Amphetamine stereotypy: the influence of environmental factors and prepotent behavioral patterns on its topography and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. currentseparations.com [currentseparations.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting low binding affinity with (+)-Butaclamol
Welcome to the technical support center for researchers using (+)-Butaclamol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during binding affinity experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected binding affinity for (+)-Butaclamol in my assay. What are the common causes?
Low binding affinity can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. A systematic approach to troubleshooting is crucial. Key areas to investigate include the integrity of your receptor preparation, the quality and concentration of the ligands, and the composition of your assay buffer. It's also vital to ensure that the incubation time is sufficient to reach equilibrium.[1][2]
Q2: What are the primary binding targets of (+)-Butaclamol?
(+)-Butaclamol is well-characterized as a potent antagonist at dopamine (B1211576) D2-like receptors (D2, D3, D4) and also exhibits high affinity for sigma receptors (σ1 and σ2).[3][4] Its antipsychotic effects are primarily attributed to its action on dopamine receptors.[4][5][6]
Q3: Is the stereochemistry of butaclamol important for binding?
Yes, the stereochemistry is critical. The neuroleptic activity is almost exclusively associated with the (+)-enantiomer of butaclamol.[5][6] The (-)-enantiomer is often used in experiments to define non-specific binding because it is largely inactive at dopamine receptors.[7][8][9] If you are using a racemic mixture, the apparent affinity will be lower than when using the pure (+)-isomer.
Q4: What is a typical pKa for butaclamol and how might it affect my experiments?
The pKa of butaclamol has been determined to be approximately 7.2.[10] This means that under physiological pH conditions (~7.4), a significant portion of the molecule will be protonated.[10] Buffer pH is therefore a critical parameter, as deviations can alter the ionization state of (+)-Butaclamol and potentially affect its interaction with the receptor binding pocket.
Troubleshooting Guide: Low Binding Affinity
This guide provides a step-by-step approach to diagnosing and resolving issues of low binding affinity with (+)-Butaclamol.
Problem: The calculated Ki or IC50 for (+)-Butaclamol is significantly higher than literature values.
Below is a troubleshooting workflow to help identify the potential cause of the issue.
Caption: Troubleshooting workflow for low binding affinity.
Detailed Troubleshooting Steps
1. Verify Ligand Identity and Quality
-
Isomer Purity : Ensure you are using the active (+)-Butaclamol enantiomer. The (-)-enantiomer has significantly lower affinity for dopamine receptors and will not yield expected results.[5][6]
-
Stock Solution : Prepare fresh stock solutions of (+)-Butaclamol in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Radioligand Integrity : If you are performing a competitive binding assay, verify the purity and specific activity of your radioligand. Degradation of the radioligand can lead to a weak signal.[1]
2. Assess Receptor Preparation
-
Source Integrity : The receptor source (cell membranes, tissue homogenates) may have degraded due to improper handling or storage. Prepare fresh lysates and include protease inhibitors during preparation.[2] Store preparations at -80°C.[2]
-
Receptor Concentration : A low density of the target receptor in your preparation can result in a weak specific binding signal.[11] Titrate the amount of membrane protein to find the optimal concentration for your assay (a typical starting range is 100-500 µg of membrane protein).[11]
3. Optimize Assay Conditions
-
Buffer Composition : The assay buffer is critical. Ensure the pH is stable and optimal for the receptor (typically pH 7.4). The ionic strength and presence of specific ions (e.g., Mg²⁺ for some GPCRs) can significantly impact binding.[2]
-
Incubation Time and Temperature : Binding must reach equilibrium. If incubation times are too short, you will underestimate the affinity.[1] Perform a time-course experiment to determine the optimal incubation time.[1] Incubating at lower temperatures (e.g., 25°C) can sometimes minimize protein degradation.[12]
-
High Non-Specific Binding (NSB) : If NSB is too high, it can mask the specific binding signal. This is common with hydrophobic compounds.[11]
Data Presentation
Binding Affinity of (+)-Butaclamol at Key Targets
The following table summarizes the reported binding affinities (Ki) of (+)-Butaclamol for its primary targets. Values can vary based on experimental conditions and tissue/cell types used.
| Target Receptor | Reported Affinity (Ki) | Receptor Type | Reference |
| Dopamine D2 | ~0.5 - 2 nM | GPCR (Gi/Go-coupled) | [3][13] |
| Dopamine D3 | ~1 - 5 nM | GPCR (Gi/Go-coupled) | [14] |
| Sigma-1 (σ1) | ~1 - 10 nM | Intracellular Chaperone | [15] |
| Sigma-2 (σ2) | ~20 - 40 nM | Intracellular Protein | [16] |
Experimental Protocols & Signaling Pathways
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the IC50 and Ki of (+)-Butaclamol at dopamine D2 receptors using [³H]-Spiperone or a similar D2 antagonist radioligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 4. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pKa of butaclamol and the mode of butaclamol binding to central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Butaclamol In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the cellular uptake of (+)-Butaclamol in in-vitro experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Butaclamol and what is its primary mechanism of action?
A1: (+)-Butaclamol is a potent antipsychotic agent that functions as a dopamine (B1211576) receptor antagonist.[1] Its pharmacological activity is stereospecific, with the (+)-enantiomer being the active form that primarily targets D2-like dopamine receptors.[2][3][4] As a G protein-coupled receptor (GPCR) antagonist, it blocks the downstream signaling pathways typically initiated by dopamine binding.[5][6]
Q2: Why am I observing poor or inconsistent effects of (+)-Butaclamol in my cell-based assays?
A2: Poor cellular uptake is a common issue with (+)-Butaclamol, which can lead to inconsistent experimental results. This is often attributed to its physicochemical properties, primarily its low aqueous solubility. The compound is hydrophobic, which can cause it to precipitate in aqueous cell culture media or aggregate, reducing its effective concentration available to the cells.[7][8]
Q3: How can I improve the solubility of (+)-Butaclamol in my experiments?
A3: To enhance the solubility of (+)-Butaclamol, it is recommended to first dissolve the hydrochloride salt form in an organic solvent like ethanol (B145695) before making the final dilution in your aqueous buffer or cell culture medium.[7] Alternatively, using a solubilizing agent like a cyclodextrin (B1172386) can significantly improve its aqueous solubility.[7] Always prepare solutions fresh for each experiment.[7]
Q4: What are the typical downstream signaling effects I should expect to see after successful cellular uptake and receptor antagonism?
A4: Successful antagonism of the D2 dopamine receptor by (+)-Butaclamol should lead to the inhibition of the Gi/o protein-coupled signaling cascade.[5][[“]] This typically results in:
-
An increase in adenylyl cyclase activity, leading to higher levels of cyclic AMP (cAMP).[[“]][10][11]
-
Modulation of ion channel activity, including the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[5][11]
Q5: Are there alternative methods to enhance the cellular delivery of (+)-Butaclamol?
A5: Yes, if simple solvent-based solubilization is insufficient, more advanced drug delivery systems can be employed. These include encapsulating (+)-Butaclamol into nanoparticles or liposomes.[12][13][14] These carrier systems can improve solubility, stability, and facilitate cellular entry, often through endocytic pathways.[15]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the poor cellular uptake of (+)-Butaclamol.
Problem: Inconsistent or no dose-dependent response to (+)-Butaclamol.
| Question | Possible Cause & Explanation | Recommended Solution |
| 1. How are you preparing your (+)-Butaclamol stock and working solutions? | Precipitation: (+)-Butaclamol has low solubility in water (0.25 mg/mL).[7] Direct dilution into aqueous media can cause precipitation, drastically lowering the effective concentration. | Prepare a concentrated stock solution in 100% ethanol (solubility: 1 mg/mL) or DMSO.[7] Perform serial dilutions in the same solvent before making the final dilution into the cell culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). |
| 2. Have you visually inspected your working solutions for precipitation? | Insoluble Aggregates: Even at concentrations below the theoretical solubility limit, hydrophobic compounds can form aggregates in complex biological media, which are not readily available to cross the cell membrane. | After diluting into the final medium, vortex the solution thoroughly and inspect it for any cloudiness or particulate matter. If observed, consider using a solubilizing agent or reducing the final concentration. |
| 3. What is the incubation time for your experiment? | Insufficient Time for Uptake: Cellular uptake and the subsequent biological response are time-dependent processes. Short incubation times may not be sufficient to observe a significant effect. | Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay. Test a range of time points (e.g., 1, 4, 12, 24 hours).[16] |
| 4. Could the compound be degraded or unstable in your medium? | Compound Instability: Although generally stable, prolonged incubation in complex media at 37°C could lead to some degradation. | Always prepare fresh solutions of (+)-Butaclamol for each experiment.[7] Minimize the exposure of stock solutions to light and store them appropriately as per the manufacturer's instructions. |
| 5. Is it possible your cells are actively removing the compound? | Efflux Pump Activity: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein), which can actively transport hydrophobic compounds out of the cell, preventing them from reaching their intracellular target. | If available, use a cell line with low efflux pump expression. Alternatively, co-incubate with a known efflux pump inhibitor to see if this potentiates the effect of (+)-Butaclamol. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of (+)-Butaclamol
| Property | Value | Reference |
| Molecular Weight | 398.0 g/mol (Hydrochloride Salt) | [17] |
| Formulation | Hydrochloride Salt | [1][7] |
| Primary Target | D2 Dopamine Receptor | [18] |
| Mechanism | Antagonist | [18] |
| Active Enantiomer | (+)-enantiomer | [3][4] |
Table 2: Solubility Data for (+)-Butaclamol Hydrochloride
| Solvent | Solubility | Reference |
| Water | 0.25 mg/mL | [7] |
| Ethanol | 1 mg/mL | [7] |
| Alcohol-Water Mixtures | More soluble than in water alone | [7] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | [7] |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor cellular uptake.
Caption: Antagonistic action of (+)-Butaclamol on the D2 receptor pathway.
Caption: General experimental workflow for in-vitro testing.
Experimental Protocols
Protocol 1: Preparation of (+)-Butaclamol Working Solutions
-
Objective: To prepare non-precipitating, biologically active solutions of (+)-Butaclamol for cell culture experiments.
-
Materials:
-
This compound powder
-
Ethanol (100%, cell culture grade) or DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out an appropriate amount of (+)-Butaclamol HCl powder (MW: 398.0 g/mol ).
-
Dissolve the powder in 100% ethanol or DMSO to a final concentration of 10 mM. For example, dissolve 3.98 mg in 1 mL of solvent.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for short-term storage.
-
-
Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in the same solvent (ethanol or DMSO) to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the appropriate intermediate dilution to the pre-warmed medium to achieve your final desired concentration. For example, add 1 µL of a 100 µM intermediate solution to 1 mL of medium for a final concentration of 100 nM.
-
Crucially, the final concentration of the organic solvent in the medium should not exceed a level toxic to your cells (typically <0.5%).
-
Vortex the final working solution immediately and gently before adding it to the cells.
-
-
Protocol 2: General Cellular Uptake and Activity Assay (Measuring cAMP levels)
-
Objective: To assess the functional antagonism of D2 receptors by (+)-Butaclamol by measuring changes in intracellular cAMP levels.
-
Materials:
-
Cells expressing D2 dopamine receptors (e.g., CHO-D2 or HEK293-D2 cells)
-
96-well cell culture plates
-
(+)-Butaclamol working solutions (prepared as in Protocol 1)
-
Dopamine or a D2 receptor agonist (e.g., Quinpirole)
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Pre-treatment with (+)-Butaclamol:
-
Remove the culture medium from the wells.
-
Add medium containing various concentrations of (+)-Butaclamol (your antagonist). Include a "vehicle control" well containing only the medium with the same final solvent concentration.
-
Incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a D2 receptor agonist (e.g., Quinpirole) to the wells. The agonist concentration should be one that elicits a sub-maximal response (e.g., EC80) to allow for the detection of antagonism.
-
For a control, have wells with no agonist (basal cAMP) and wells with agonist but no antagonist (stimulated cAMP).
-
-
cAMP Measurement:
-
After the agonist incubation period (typically 15-30 minutes), stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
-
Normalize the data, setting the basal cAMP level as 0% and the stimulated (agonist-only) level as 100%.
-
Plot the normalized response against the log concentration of (+)-Butaclamol.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of (+)-Butaclamol. A successful experiment will show a dose-dependent increase in cAMP levels (or a reversal of the agonist-induced inhibition) with increasing concentrations of (+)-Butaclamol.
-
-
References
- 1. Butaclamol - Wikipedia [en.wikipedia.org]
- 2. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of butaclamol and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound; CAS No: 55528-07-9 [aobious.com]
- 8. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. consensus.app [consensus.app]
- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Self-Assembly and In Vitro Cellular Uptake Kinetics of Nanosized Drug Carriers Based on Aggregates of Amphiphilic Oligomers of N-Vinyl-2-pyrrolidone [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Butaclamol Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Butaclamol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Butaclamol and what is its primary mechanism of action?
A1: Butaclamol is a potent antipsychotic agent. Its primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the central nervous system. The pharmacologically active form is the (+)-enantiomer of Butaclamol, which acts as an inverse agonist at the D2 receptor, stabilizing it in an inactive conformation.
Q2: What are the most commonly observed side effects of (+)-Butaclamol in animal studies?
A2: The most prominent side effects observed in animal models, particularly rodents, are extrapyramidal symptoms, including catalepsy and stereotyped behaviors. Additionally, inhibition of motor activity, such as decreased ambulation and rearing, is frequently reported.
Q3: Is the (-)-enantiomer of Butaclamol associated with similar side effects?
A3: No, the (-)-enantiomer of Butaclamol is largely devoid of behavioral activity and does not produce the characteristic side effects seen with the (+)-enantiomer, even at significantly higher doses. This highlights the stereospecificity of Butaclamol's interaction with the dopamine D2 receptor.
Q4: How do the side effects of Butaclamol in animals relate to its therapeutic potential?
A4: The induction of extrapyramidal side effects is a known characteristic of typical antipsychotic drugs that act as potent D2 receptor antagonists. These side effects in animal models are often predictive of similar adverse effects in humans. The antagonism of amphetamine- or apomorphine-induced stereotypy is a common preclinical screen for antipsychotic efficacy.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vivo experiments with Butaclamol.
Issue 1: High Variability in Stereotypy Scores
| Potential Cause | Troubleshooting Step |
| Environmental Factors | Ensure consistent lighting, noise levels, and temperature in the testing room. Mice are nocturnal, so testing under dim light may increase activity.[1] Avoid strong scents and ensure the experimenter wears similar attire for each session.[2] |
| Animal Handling | Acclimate animals to handling for at least three days prior to testing.[2] Use a consistent method for picking up and placing animals in the testing arena. Be aware that the sex of the experimenter can influence rodent stress levels.[1] |
| Subjectivity in Scoring | Have two independent, blinded observers score the behaviors. Utilize automated video tracking software to complement manual scoring for more objective data. |
| Individual Animal Differences | Account for individual differences in baseline activity levels by including a habituation period and recording baseline behavior before drug administration. |
Issue 2: Inconsistent Catalepsy Measurements
| Potential Cause | Troubleshooting Step |
| Incorrect Animal Positioning | Ensure the animal's forepaws are placed gently on the bar and its hind paws are on the platform. The bar should be at an appropriate height for the animal's size. |
| Testing Environment Disturbances | Minimize noise and movement in the testing room as external stimuli can startle the animal and prematurely end the cataleptic state. |
| Time-of-Day Effects | Conduct catalepsy testing at the same time each day to control for circadian variations in drug metabolism and behavioral responses. |
| Strain and Sex Differences | Be aware that different rodent strains and sexes can exhibit varying sensitivities to catalepsy-inducing agents.[3] Ensure consistency in the strain and sex of animals used within a study. |
Data Presentation
The following tables summarize quantitative data on the side effects of (+)-Butaclamol and related compounds in animal studies.
Table 1: Dose-Dependent Effects of (+)-Butaclamol on Animal Behavior
| Animal Model | Dose (mg/kg, i.p.) | Observed Effect |
| Rat | 0.1 - 0.3 | Abolished amphetamine-induced stereotyped behavior. |
| Rat | Higher doses | Induced catalepsy. |
| Rat | 0.1 - 1.0 | Blocked hyperactivity induced by tranylcypromine-L-tryptophan. |
Table 2: Comparative ED50 Values for Haloperidol-Induced Catalepsy in Rats (as a proxy for potent D2 antagonists)
| Rat Strain | Sex | ED50 (mg/kg, i.p.) |
| Brown Norway (BN) | Male | 0.23 - 0.42 |
| Fischer (FR) | Male | 0.23 - 0.42 |
| Long-Evans (LE) | Male | 0.23 - 0.42 |
| Sprague-Dawley (SD) | Male | 0.23 - 0.42 |
| Various | Female | 0.13 - 0.45 |
Data for Haloperidol (B65202) is presented as a reference due to the limited availability of specific ED50 values for Butaclamol-induced catalepsy in the reviewed literature. Haloperidol is another potent D2 antagonist, and its dose-response for catalepsy provides a relevant comparison.[3]
Experimental Protocols
Protocol 1: Assessment of Apomorphine-Induced Stereotypy in Rats
-
Animal Acclimation: House male Wistar rats individually for at least one week before the experiment with ad libitum access to food and water.
-
Habituation: On the day of the experiment, place each rat in a transparent observation cage (e.g., 45 cm x 25 cm x 25 cm) for a 30-minute habituation period.
-
Drug Administration:
-
Administer (+)-Butaclamol (or vehicle control) intraperitoneally (i.p.) at the desired dose.
-
After a specified pretreatment time (e.g., 30 minutes), administer apomorphine (B128758) hydrochloride (e.g., 0.5 mg/kg, s.c.) to induce stereotyped behavior.[4]
-
-
Behavioral Scoring:
-
Immediately after apomorphine injection, begin observing and scoring the animal's behavior for a set duration (e.g., 60 minutes).
-
Score stereotypy at regular intervals (e.g., every 5 minutes) using a standardized rating scale.
-
Rating Scale Example:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Discontinuous sniffing, licking, or gnawing
-
3 = Continuous sniffing, licking, or gnawing with brief periods of other activity
-
4 = Continuous, intense sniffing, licking, or gnawing of a localized area
-
-
Protocol 2: Assessment of Catalepsy in Mice (Bar Test)
-
Animal Preparation: Use male mice (e.g., C57BL/6) and handle them for several days before the experiment to reduce stress.
-
Drug Administration: Administer (+)-Butaclamol (or vehicle control) i.p. at the desired dose.
-
Catalepsy Testing:
-
At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter) positioned at a specific height (e.g., 3-4 cm) above the surface.
-
Start a stopwatch immediately.
-
Measure the time it takes for the mouse to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the mean descent latencies between the treatment and control groups at each time point.
Mandatory Visualizations
Caption: Workflow for assessing Butaclamol-induced side effects.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Studies of Butaclamol Conformation in Solution
Welcome to the technical support center for researchers investigating the conformational dynamics of Butaclamol using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation templates to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why do I see two sets of signals for Butaclamol in my 1H-NMR spectrum in certain solvents?
A1: The presence of two distinct sets of resonances for Butaclamol, particularly the hydrochloride salt in solvents like DMSO, is due to the existence of two slowly interconverting conformations in solution. These have been identified as the trans and cis I conformers, which differ in the stereochemistry at the ring junction containing the nitrogen atom. The interconversion rate is slow on the NMR timescale at room temperature, leading to separate signals for each conformer.
Q2: The ratio of the two conformers changes when I alter the solvent system. Is this expected?
A2: Yes, this is an expected phenomenon. The relative populations of the trans and cis I conformers of Butaclamol are highly dependent on the solvent. For instance, in CDCl3, primarily the trans form is observed. In DMSO, an equilibrium mixture exists, with the trans form being predominant (approximately 80%) and the cis I form being the minor component (around 20%). In mixed solvent systems like CDCl3-DMSO, the ratio of the two forms will vary with the solvent composition. This is attributed to the differential stabilization of the conformers by the solvent.
Q3: I am studying the free base of Butaclamol and only see one set of signals at room temperature. How can I observe the individual conformers?
A3: For the free base of Butaclamol, the interconversion between the cis and trans forms is faster at room temperature, resulting in a single, averaged set of signals. To resolve the signals for the individual conformers, you will need to perform variable-temperature (VT) NMR experiments. By lowering the temperature, you can slow down the rate of interconversion, causing the signals for specific protons, such as H4a and H13b, to broaden and eventually split into two distinct resonances corresponding to the cis and trans forms.
Q4: What is the energy barrier for the conformational interconversion of Butaclamol, and how can I measure it?
A4: The energy barrier for the interconversion depends on the form of Butaclamol being studied. For the free base in CD2Cl2, the energy barrier is approximately 9.6 ± 0.5 kcal/mol. For the hydrochloride salt in DMSO, the barrier is significantly higher, around 17.3 ± 0.9 kcal/mol. These energy barriers can be determined experimentally using techniques such as NMR line shape analysis and saturation transfer experiments.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly broad peaks at room temperature. | - The rate of conformational exchange is in the intermediate regime on the NMR timescale.- Poor shimming.- Sample aggregation. | - Perform variable-temperature NMR to move into the slow or fast exchange regime.- Re-shim the magnet.- Try a more dilute sample or a different solvent. |
| In VT-NMR, coalescence temperature is not reached before the solvent freezes or boils. | - The energy barrier to interconversion is very high or very low.- The chosen solvent has a limited temperature range. | - Select a solvent with a wider liquid-state temperature range (e.g., toluene-d8 (B116792) for low temperatures, DMSO-d6 for high temperatures).- If the barrier is very high, saturation transfer experiments may be more suitable. |
| Ambiguous or weak NOE signals. | - The molecule is of an intermediate size, leading to near-zero NOE enhancement.- The mixing time is not optimal.- The sample contains paramagnetic impurities. | - Perform a ROESY experiment, which is effective for molecules of all sizes.- Optimize the mixing time; for small molecules, longer mixing times (0.5-1s) are often needed.- Ensure the sample is free from paramagnetic contaminants by, for example, passing the solvent through a pipette with glass wool. |
| Difficulty in integrating signals for conformer population analysis. | - Signal overlap, especially in crowded spectral regions. | - Utilize 2D NMR techniques like HSQC or HMBC to resolve overlapping signals.- Choose well-resolved signals, such as those for H13b, for integration. |
Data Presentation
Quantitative data from NMR studies of Butaclamol should be presented in a clear, tabular format for easy comparison. Below are templates for presenting key findings.
Table 1: Conformer Populations of Butaclamol Hydrochloride in Various Solvents at 297 K (Illustrative Data)
| Solvent System (v/v) | % trans Conformer | % cis I Conformer |
| CDCl3 | >95% | <5% |
| CDCl3:DMSO-d6 (1:1) | 85% | 15% |
| DMSO-d6 | 80% | 20% |
Table 2: Energy Barriers for Butaclamol Conformational Interconversion (Experimental Data)
| Form | Solvent | Method | Energy Barrier (kcal/mol) |
| Free Base | CD2Cl2 | Line Shape Analysis | 9.6 ± 0.5 |
| Free Base | CD2Cl2 | Saturation Transfer | (in good agreement with line shape analysis) |
| Hydrochloride Salt | DMSO-d6 | Saturation Transfer & VT-NMR | 17.3 ± 0.9 |
Experimental Protocols
Variable-Temperature (VT) 1H-NMR Spectroscopy for Butaclamol Free Base
Objective: To resolve the individual conformers of Butaclamol free base and determine the coalescence temperature for line shape analysis.
Methodology:
-
Sample Preparation: Prepare a solution of Butaclamol free base in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2 or toluene-d8).
-
Initial Spectrum: Acquire a standard 1H-NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease the temperature in increments of 10 K. Allow the temperature to stabilize for at least 10 minutes at each step before acquiring a new spectrum.
-
Data Acquisition: At each temperature, acquire a 1H-NMR spectrum, paying close attention to the signals of protons near the stereogenic center, such as H4a and H13b.
-
Observation: Note the temperature at which the signals for these protons begin to broaden, the temperature at which they coalesce into a single peak, and the temperature at which they resolve into two distinct peaks.
-
Line Shape Analysis: Use appropriate software to analyze the line shapes of the exchanging signals at different temperatures to calculate the rate of interconversion and subsequently the activation energy barrier.
2D NOESY/ROESY for Conformational Analysis
Objective: To determine the through-space proximity of protons to elucidate the three-dimensional structure of the dominant Butaclamol conformer.
Methodology:
-
Sample Preparation: Prepare a degassed sample of Butaclamol in a suitable deuterated solvent.
-
Experiment Selection: For a small molecule like Butaclamol, a NOESY experiment is generally suitable. If weak or no NOEs are observed, a ROESY experiment should be performed.
-
Parameter Setup:
-
Mixing Time (d8): For small molecules, the NOE buildup is slow. Start with a mixing time of around 500 ms (B15284909) and optimize as needed. A range of mixing times can be used to build up an NOE curve.
-
Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T1 of the protons of interest to ensure full relaxation between scans.
-
-
Data Acquisition: Acquire the 2D NOESY or ROESY spectrum.
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons. For example, an observed NOE between H13b and H9a, but not between H13b and H8u, was used to determine the puckering of the C8/C9 bridge.
Visualizations
Caption: Conformational equilibrium of Butaclamol in DMSO.
Caption: Experimental workflow for Butaclamol conformation studies.
Validation & Comparative
Stereospecific Activity of Butaclamol Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereospecific activity of (+)-Butaclamol and (-)-Butaclamol, focusing on their interactions with dopamine (B1211576) and sigma receptors. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Introduction
Butaclamol is a dibenzocycloheptene derivative that exhibits potent neuroleptic activity. It exists as two stereoisomers, (+)-Butaclamol and (-)-Butaclamol, which display marked differences in their pharmacological profiles. This stereospecificity is primarily attributed to their differential binding and functional activity at various neurotransmitter receptors, most notably the dopamine D2 receptor and sigma receptors. Understanding these differences is crucial for the rational design of selective therapeutic agents.
Data Presentation: Comparative Binding Affinities
The stereospecific interaction of Butaclamol enantiomers with dopamine and sigma receptors has been quantified through radioligand binding assays. The following table summarizes the binding affinities (Ki) of (+)-Butaclamol and (-)-Butaclamol for the human dopamine D2 receptor, as well as sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| (+)-Butaclamol | 0.9 | 1.6 | 13.8 |
| (-)-Butaclamol | >10,000 | 2.9 | 10.7 |
Data compiled from multiple sources.
The data clearly demonstrates that (+)-Butaclamol possesses a significantly higher affinity for the dopamine D2 receptor compared to its (-)-enantiomer, which is virtually inactive at this receptor. In contrast, both enantiomers exhibit high affinity for sigma receptors, with (-)-Butaclamol showing a slightly higher affinity for the sigma-1 receptor and comparable affinity to the sigma-2 receptor.
Functional Activity at Dopamine D2 Receptors
The differential binding affinities of the Butaclamol enantiomers at the dopamine D2 receptor translate to a stark contrast in their functional activities.
-
(+)-Butaclamol acts as a potent antagonist at the D2 receptor. By blocking the receptor, it inhibits the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Some studies also suggest that (+)-Butaclamol may act as an inverse agonist at the D2 receptor, meaning it can reduce the basal, ligand-independent activity of the receptor.[1]
-
(-)-Butaclamol is functionally inactive at the dopamine D2 receptor, consistent with its extremely low binding affinity.[1] It does not significantly antagonize dopamine-mediated signaling through this receptor.
Signaling Pathways
The signaling pathways modulated by the interaction of Butaclamol with the Dopamine D2 receptor and the Sigma-1 receptor are depicted below.
Caption: Dopamine D2 receptor signaling cascade.
Caption: Sigma-1 receptor-mediated calcium signaling.
Experimental Protocols
The binding affinities and functional activities described above are determined through standardized experimental protocols.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a competitive binding assay used to determine the affinity (Ki) of test compounds for the D2 receptor.
Workflow Diagram:
Caption: Workflow for D2 receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone), and varying concentrations of the competing ligand ((+)- or (-)-Butaclamol).
-
Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
A similar competitive binding assay is used to determine the binding affinities for sigma receptors.
Detailed Methodology:
-
Membrane Preparation: Membranes are typically prepared from tissues with high densities of sigma receptors, such as guinea pig brain or rat liver.
-
Assay Conditions for Sigma-1: To determine the affinity for the sigma-1 receptor, a selective radioligand such as --INVALID-LINK---pentazocine is used. The assay is conducted in the presence of the membranes and varying concentrations of the Butaclamol enantiomers.
-
Assay Conditions for Sigma-2: For the sigma-2 receptor, a non-selective sigma ligand like [3H]DTG (1,3-di-o-tolyl-guanidine) is often used. To isolate binding to the sigma-2 site, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is included to "mask" the sigma-1 receptors.
-
Incubation, Separation, and Quantification: These steps are analogous to the D2 receptor binding assay.
-
Data Analysis: IC50 and subsequently Ki values are calculated as described for the D2 receptor assay.
Conclusion
The pharmacological activity of Butaclamol is highly stereospecific. (+)-Butaclamol is a potent dopamine D2 receptor antagonist, which accounts for its neuroleptic effects. In contrast, (-)-Butaclamol is essentially inactive at the D2 receptor. Both enantiomers, however, display high affinity for sigma-1 and sigma-2 receptors. This distinct pharmacological profile highlights the importance of stereochemistry in drug design and provides a basis for the development of more selective ligands targeting these receptor systems for various therapeutic applications. The detailed experimental protocols provided herein serve as a foundation for the continued investigation of the nuanced interactions of these and other compounds with their molecular targets.
References
Comparing (+)-Butaclamol and haloperidol dopamine receptor blockade
A Comparative Guide to the Dopamine (B1211576) Receptor Blockade of (+)-Butaclamol and Haloperidol (B65202)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine receptor blockade profiles of two widely studied antagonists: (+)-butaclamol and haloperidol. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and neuroscience.
Introduction
(+)-Butaclamol and haloperidol are potent antagonists of dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs. While both compounds are known for their high affinity for D2 receptors, their complete pharmacological profiles, including selectivity across all dopamine receptor subtypes and functional consequences of receptor blockade, are crucial for understanding their therapeutic effects and potential side effects. This guide aims to provide a detailed comparison of these two compounds.
Quantitative Comparison of Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of (+)-butaclamol and haloperidol for various dopamine receptor subtypes. Lower Ki, IC50, and EC50 values indicate higher affinity and potency, respectively.
| Receptor Subtype | Parameter | (+)-Butaclamol | Haloperidol | Reference |
| Dopamine D1 | Ki (nM) | 260 | 430 | [1] |
| Dopamine D2 | Ki (nM) | 0.5 - 1.3 | 0.28 - 2.5 | [2][3][4] |
| IC50 (nM) | - | 0.16 - 0.7 | [3] | |
| EC50 (nM) | 130 | - | [5] | |
| Dopamine D3 | Ki (nM) | 2.9 | 0.53 | [2] |
| Dopamine D4 | Ki (nM) | 4.4 | 4.4 | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Dopamine D2 Receptor Signaling Pathway Blockade
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Both (+)-butaclamol and haloperidol act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby preventing the inhibition of adenylyl cyclase.
Experimental Methodologies
Radioligand Binding Assay (Competitive)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) of the test compound is calculated.
Generic Protocol:
-
Membrane Preparation: Tissues or cells expressing the dopamine receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[6]
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled competitor drug ((+)-butaclamol or haloperidol).[7]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.[6]
-
Quantification of Radioactivity: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Assay: Adenylyl Cyclase Inhibition
Functional assays measure the biological response resulting from a drug-receptor interaction. For D2-like receptors, a common functional assay is the measurement of the inhibition of adenylyl cyclase activity.
Generic Protocol:
-
Cell Culture: Cells expressing the dopamine D2 receptor are cultured.
-
Treatment: The cells are pre-incubated with varying concentrations of the antagonist ((+)-butaclamol or haloperidol).
-
Stimulation: Adenylyl cyclase is then stimulated using an agent like forskolin. Simultaneously, a dopamine receptor agonist (e.g., dopamine or quinpirole) is added to activate the D2 receptors.[8]
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular concentration of cAMP is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[9]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The concentration of the antagonist that produces 50% of its maximal effect (EC50 or IC50) is determined.[5]
Comparative Analysis
Both (+)-butaclamol and haloperidol are potent antagonists at the dopamine D2 receptor, with Ki values in the low nanomolar to sub-nanomolar range.[2][3][4] This high affinity for the D2 receptor is consistent with their classification as typical antipsychotics.
In terms of subtype selectivity among the D2-like receptors (D2, D3, and D4), both compounds exhibit high affinity for all three subtypes.[2] This lack of significant selectivity within the D2-like family is a common feature of many first-generation antipsychotics.
Functionally, (+)-butaclamol has been shown to antagonize the dopamine-induced inhibition of adenylyl cyclase with an EC50 of 130 nM.[5] Haloperidol is also a potent antagonist in functional assays that measure D2 receptor-mediated signaling.[3]
Conclusion
(+)-Butaclamol and haloperidol are powerful pharmacological tools for studying the dopamine system. Their high affinity for D2-like dopamine receptors makes them effective antagonists. While they share similarities in their potent blockade of D2 receptors, subtle differences in their binding profiles and functional activities may contribute to variations in their overall pharmacological effects. The data and protocols presented in this guide provide a foundation for researchers to further investigate the nuanced interactions of these compounds with dopamine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Validating Animal Models of Schizophrenia: A Comparative Guide to (+)-Butaclamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Butaclamol with other antipsychotic agents in the validation of animal models of schizophrenia. By presenting key experimental data, detailed protocols, and relevant signaling pathways, this document aims to facilitate informed decisions in preclinical research and drug development.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. Animal models are indispensable tools for investigating the neurobiology of schizophrenia and for the preclinical evaluation of novel antipsychotic drugs. The validation of these models relies on their ability to mimic certain aspects of the disorder and their predictive validity, which is often assessed by the reversal of induced behavioral abnormalities by clinically effective antipsychotics.
(+)-Butaclamol is a potent antipsychotic agent that acts primarily as a dopamine (B1211576) D2 receptor antagonist. Its stereospecificity, with the (+)-enantiomer possessing virtually all the neuroleptic activity, makes it a valuable tool for dissecting the role of D2 receptor blockade in animal models of schizophrenia. This guide compares the efficacy of (+)-Butaclamol with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256) in relevant preclinical assays.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action of (+)-Butaclamol and other typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to underlie the positive symptoms of schizophrenia. By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms. The signaling pathway downstream of the D2 receptor is complex and involves multiple effector proteins.
Caption: Dopamine D2 Receptor Signaling Pathway.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the potency of (+)-Butaclamol and other antipsychotics in preclinical models relevant to schizophrenia.
Table 1: Potency in Reversing Apomorphine-Elicited Inhibition of Synaptosomal Tyrosine Hydroxylase Activity
This assay measures the ability of an antagonist to reverse the apomorphine-induced inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This provides an in vitro measure of D2 receptor blockade.
| Compound | Concentration for 25% Reversal (µM) | Relative Potency |
| (+)-Butaclamol | 0.005 | 1 |
| Fluphenazine | 0.01 | 0.5 |
| Haloperidol | 0.02 | 0.25 |
| Pimozide | 0.05 | 0.1 |
| Chlorpromazine | 0.1 | 0.05 |
Data adapted from a study on the reversal of apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity.[1]
Table 2: Antagonism of Apomorphine-Induced Climbing Behavior in Mice
Apomorphine (B128758), a dopamine agonist, induces stereotypic climbing behavior in mice, which is a commonly used in vivo model to screen for antipsychotic activity. The dose that inhibits 50% of the climbing behavior (ED50) is a measure of the drug's potency.
| Compound | ED50 (mg/kg) | Antipsychotic Class |
| (+)-Butaclamol | Data not available in direct comparison | Typical |
| Haloperidol | ~0.05 - 0.2 | Typical |
| Clozapine | ~5.0 - 22.5 | Atypical |
| Risperidone | ~0.14 - 0.8 | Atypical |
| Olanzapine | ~0.5 | Atypical |
ED50 values for haloperidol, clozapine, and other atypical antipsychotics are compiled from multiple studies on apomorphine-induced climbing behavior in mice.[2][3] A direct comparative ED50 for (+)-Butaclamol in this specific behavioral assay was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Apomorphine-Induced Stereotypy in Rodents
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to antagonize dopamine agonist-induced stereotyped behaviors.
Animals: Male mice (e.g., CD-1 or Swiss Webster) or rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Acclimation: Animals are habituated to the testing environment (e.g., transparent cylindrical cages) for at least 30 minutes before the experiment.
-
Drug Administration:
-
The test compound (e.g., (+)-Butaclamol, haloperidol, clozapine) or vehicle is administered via the appropriate route (e.g., intraperitoneally, subcutaneously, or orally).
-
A predetermined pretreatment time is allowed for the drug to reach its peak effect (typically 30-60 minutes).
-
-
Apomorphine Challenge: Apomorphine hydrochloride (typically 1.0-2.5 mg/kg) is administered subcutaneously.
-
Behavioral Observation:
-
Immediately after the apomorphine injection, individual animals are placed in the observation cages.
-
Stereotyped behaviors (e.g., sniffing, gnawing, licking, and climbing) are scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5 or 10 minutes) for a total observation period of 30-60 minutes.
-
A rating scale is used to quantify the intensity of the stereotyped behaviors. For climbing behavior, a common scale is: 0 = four paws on the floor; 1 = one or two paws on the wall; 2 = three or four paws on the wall.
-
-
Data Analysis: The scores for each animal are summed over the observation period. The ED50 value (the dose of the antagonist that reduces the apomorphine-induced stereotypy score by 50%) is calculated using regression analysis.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To measure sensorimotor gating, a process that is deficient in schizophrenia, and to assess the ability of a compound to restore these deficits.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Animals: Male mice or rats.
Procedure:
-
Acclimation: Each animal is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 73, 76, or 82 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background white noise is present.
-
-
Drug-Induced Deficit Model: To test the efficacy of antipsychotics, a PPI deficit is often induced pharmacologically, for example, by administering a dopamine agonist like apomorphine or an NMDA receptor antagonist like dizocilpine (B47880) (MK-801). The test compound is administered prior to the PPI-disrupting agent.
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of prepulse inhibition is calculated for each prepulse intensity using the following formula: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100. The data are typically analyzed using ANOVA to determine the effects of drug treatment on PPI.
Experimental Workflow for Validating an Animal Model
Caption: Workflow for assessing antipsychotic efficacy.
Conclusion
(+)-Butaclamol serves as a potent and specific tool for validating animal models of schizophrenia, primarily through its robust dopamine D2 receptor antagonism. While direct comparative behavioral data in widely used screening models is not as readily available as for more commonly used antipsychotics like haloperidol and clozapine, its high potency in neurochemical assays underscores its utility in mechanistic studies. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative studies to further elucidate the predictive validity of various animal models and to screen novel antipsychotic candidates. Future research should aim to generate head-to-head comparative data for (+)-Butaclamol in key behavioral paradigms to solidify its position as a benchmark compound in schizophrenia research.
References
- 1. The effect of butaclamol and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpn.or.kr [cpn.or.kr]
- 3. Frontiers | Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice [frontiersin.org]
Comparative Binding Affinity of Butaclamol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of Butaclamol and its analogs for key dopamine (B1211576) and serotonin (B10506) receptors. Supported by experimental data, this document aims to facilitate informed decisions in neuropsychiatric drug discovery.
Butaclamol, a potent antipsychotic agent, and its stereoisomers exhibit differential binding affinities for various neurotransmitter receptors, which is crucial for their pharmacological effects. This guide delves into the comparative binding profiles of (+)-Butaclamol and (-)-Butaclamol at dopamine D2 and D3 receptors, as well as the serotonin 5-HT2A receptor. Understanding these interactions is paramount for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.
Comparative Binding Affinity Data
The binding affinities of Butaclamol enantiomers for dopamine and serotonin receptors are typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for (+)-Butaclamol and (-)-Butaclamol at human D2, D3, and 5-HT2A receptors.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| (+)-Butaclamol | 0.5 - 1.3 | 0.8 - 2.5 | 20 - 50 |
| (-)-Butaclamol | > 10,000 | > 10,000 | > 1,000 |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions, such as the radioligand and tissue preparation used.
The data clearly indicates that the (+)-enantiomer of Butaclamol possesses significantly higher affinity for both D2 and D3 dopamine receptors compared to the (-)-enantiomer, which is virtually inactive. This stereoselectivity is a hallmark of Butaclamol's interaction with dopamine receptors. Furthermore, (+)-Butaclamol also demonstrates notable affinity for the 5-HT2A receptor, albeit lower than for the dopamine receptor subtypes. This multi-receptor binding profile contributes to its complex pharmacological effects.
Experimental Protocols
The determination of binding affinities relies on robust and reproducible experimental protocols. A standard method employed is the radioligand competition binding assay.
Cell Membrane Preparation
-
Cell Culture and Harvesting: Cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2, D3, or 5-HT2A receptor) are cultured to confluency. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors). Homogenization is performed using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Isolation: The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in a fresh assay buffer and re-centrifugation. The final pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Radioligand Competition Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2/D3 receptors, [³H]Ketanserin for 5-HT2A receptors), and varying concentrations of the competing unlabeled ligand (e.g., (+)-Butaclamol or (-)-Butaclamol).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing drug. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathways of the D2 and 5-HT2A receptors and the general workflow of a radioligand binding assay.
Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: General workflow of a radioligand competition binding assay.
In vitro comparison of (+)-Butaclamol and risperidone
An In Vitro Comparative Analysis of (+)-Butaclamol and Risperidone (B510) for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the pharmacological properties of (+)-Butaclamol and Risperidone, two antipsychotic compounds with distinct profiles. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
(+)-Butaclamol is a classical antipsychotic agent known for its potent dopamine (B1211576) D2 receptor antagonism. Risperidone is a second-generation (atypical) antipsychotic that exhibits high affinity for both dopamine D2 and serotonin (B10506) 5-HT2A receptors. Understanding their comparative in vitro pharmacology is crucial for elucidating their mechanisms of action and guiding the development of novel therapeutics.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | (+)-Butaclamol | Risperidone |
| Dopamine D2 | ~1.4 nM | 3.13 - 3.2 nM[1][2] |
| Serotonin 5-HT2A | - | 0.16 - 0.2 nM[1][2][3] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison in the same assay.
Table 2: Comparative Functional Activity
| Assay | (+)-Butaclamol | Risperidone |
| Dopamine D2 Receptor Functional Antagonism (IC50) | - | 0.89 nM ([3H]acetylcholine release)[3][4] |
| Serotonin 5-HT2A Receptor Functional Antagonism (IC50) | - | 0.5 nM (serotonin-induced 32P-phosphatidic acid formation)[1][3] |
| Dopamine D2 Receptor Signaling | Agonist for sensitization of the adenylyl cyclase signaling pathway[5] | Antagonist[3] |
Note: A direct comparative functional assay for (+)-Butaclamol was not available in the reviewed literature.
Mandatory Visualization
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a synthesized example for determining the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
1. Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human D2L receptor.
-
Radioligand: [3H]-Spiperone (final concentration ~0.5 nM).
-
Non-specific Binding Control: Spiperone (10 µM).
-
Test Compounds: (+)-Butaclamol and Risperidone at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].
Functional Assay: D2 Receptor-Mediated cAMP Inhibition
This protocol outlines a method to assess the functional antagonism of the Gi/o-coupled D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
1. Materials:
-
Cells: CHO-K1 cells stably expressing the human D2L receptor.
-
Assay Medium: Ham's F-12 supplemented with serum and antibiotics.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Agonist: Dopamine.
-
Test Compounds: (+)-Butaclamol and Risperidone.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).
2. Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate with various concentrations of the antagonist (Risperidone or (+)-Butaclamol).
-
Add the agonist (dopamine) at a concentration that produces a submaximal response (e.g., EC80) in the presence of forskolin.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a concentration-response curve by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist's effect.
Functional Assay: 5-HT2A Receptor-Mediated Calcium Mobilization
This protocol describes a method to evaluate the functional antagonism of the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin.
-
Test Compounds: Risperidone and (+)-Butaclamol.
-
Fluorescence Plate Reader: Equipped with an injection system.
2. Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium indicator dye by incubating them in a dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the antagonist (Risperidone or (+)-Butaclamol).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist (serotonin) at a concentration that elicits a robust response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Plot the peak fluorescence response against the antagonist concentration to generate a concentration-response curve.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximum calcium mobilization induced by the agonist.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
(+)-Butaclamol: A Guide to its Application as a Reference Compound in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Butaclamol with other standard reference compounds used in drug screening, supported by experimental data and detailed protocols. Its objective is to serve as a practical resource for scientists engaged in pharmacological research and drug development.
Introduction
(+)-Butaclamol is a potent antipsychotic agent that acts as a high-affinity antagonist for dopamine (B1211576) D2-like receptors and also exhibits significant affinity for sigma receptors.[1][2] A key characteristic of butaclamol is its stereoselectivity, with the (+)-enantiomer being the pharmacologically active form, while the (-)-enantiomer is significantly less active.[3] This stereospecificity, combined with its high affinity for specific receptor targets, makes (+)-Butaclamol an invaluable tool in drug screening and pharmacological research, particularly as a reference compound for defining non-specific binding in radioligand binding assays.[4][5]
Comparative Pharmacological Data
The selection of an appropriate reference compound is critical for the accuracy and reproducibility of in vitro assays. The following table summarizes the binding affinities (Ki values) of (+)-Butaclamol in comparison to other commonly used reference compounds at key dopamine and sigma receptor subtypes.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) |
| (+)-Butaclamol | 18 | 0.5 - 1.5 | 3.2 | 16 - 80 | 3.8 | 15 |
| Haloperidol | 250 | 1.1 - 2.2 | 12.7 | 5.0 | 3.2 | 19 |
| Spiperone (B1681076) | 1300 | 0.05 - 0.5 | 0.35 | 0.07 | 1300 | 1800 |
| (+)-Pentazocine | >10,000 | >10,000 | >10,000 | >10,000 | 2.9 | 1500 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., tissue preparation, radioligand, and assay buffer). The data presented is for comparative purposes.
Key Experimental Protocols
Detailed and consistent experimental protocols are fundamental to reliable and reproducible research. Below are methodologies for key in vitro assays where (+)-Butaclamol is commonly employed as a reference standard.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is designed to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-Spiperone as the radioligand and (+)-Butaclamol to define non-specific binding.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Reference Compound for Non-specific Binding: (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration of ~0.2-0.5 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of (+)-Butaclamol (at a final concentration of 1-10 µM), 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.[4]
-
Competition Binding: For test compounds, add 50 µL of the compound at various concentrations, 50 µL of [3H]-Spiperone, and 100 µL of the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the presoaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values for test compounds are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for Dopamine D1/D2 Receptor Antagonism
This protocol measures the ability of a test compound to antagonize the dopamine-induced modulation of cyclic AMP (cAMP) production in cells expressing D1 (Gs-coupled) or D2 (Gi-coupled) receptors. (+)-Butaclamol is used as a reference antagonist.[6][7]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 or D2 receptor.
-
Agonist: Dopamine.
-
Reference Antagonist: (+)-Butaclamol.
-
Stimulation Buffer: HBSS or DMEM.
-
cAMP Assay Kit: (e.g., TR-FRET, HTRF, or AlphaScreen based).
-
Forskolin (B1673556) (for D2 receptor assays).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Incubation:
-
For D1 antagonism , pre-incubate the cells with various concentrations of the test compound or (+)-Butaclamol for 15-30 minutes at 37°C. Then, stimulate the cells with a fixed concentration of dopamine (e.g., EC80) for 15-30 minutes at 37°C.
-
For D2 antagonism , pre-incubate the cells with the test compound or (+)-Butaclamol. Then, stimulate the cells with a fixed concentration of dopamine in the presence of forskolin (to stimulate basal cAMP levels) for 15-30 minutes at 37°C.[6]
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the antagonist activity and determine the IC50 values.
Signaling Pathways and Experimental Workflow Visualization
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the relevant signaling pathways and a typical drug screening workflow.
Caption: Simplified Dopamine Receptor Signaling Pathways.
Caption: Overview of Sigma-1 Receptor Signaling.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Preclinical Efficacy of (+)-Butaclamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the preclinical efficacy of (+)-Butaclamol, a potent antipsychotic agent. While it was never marketed for clinical use, its distinct pharmacological properties make it a valuable tool in neuroscience research.[1] This document objectively compares its performance with other antipsychotic alternatives, supported by experimental data, to serve as a resource for researchers in drug development and psychopharmacology.
Mechanism of Action: A Stereospecific Dopamine (B1211576) Antagonist
(+)-Butaclamol exerts its antipsychotic effects primarily as a potent dopamine receptor antagonist.[1][2] A key characteristic of butaclamol is its absolute optical specificity; the antipsychotic activity resides solely in the (+)-enantiomer.[3] The (-)-enantiomer is behaviorally inactive, even at doses 100-500 times higher than its active counterpart.[3] This stereospecificity has been instrumental in defining the binding characteristics of dopamine receptors.[4] In addition to its high affinity for dopamine D2 receptors, (+)-Butaclamol also exhibits significant affinity for sigma receptors, a feature that has been explored in various pharmacological studies.[5]
The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for mitigating the positive symptoms of psychosis. The antagonistic action of (+)-Butaclamol leads to an increase in dopamine turnover, as indicated by elevated levels of the dopamine metabolite homovanillic acid (HVA) in the striatum.[6]
References
- 1. Butaclamol - Wikipedia [en.wikipedia.org]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural determinants of sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of (+)-Butaclamol and Fluphenazine: A Guide for Neuropharmacology Researchers
This guide provides a detailed in vivo comparison of two potent antipsychotic agents, (+)-Butaclamol and fluphenazine (B1673473). Both compounds are classical examples of typical antipsychotics, primarily exerting their effects through the antagonism of dopamine (B1211576) D2 receptors. This document synthesizes available experimental data to offer a comparative overview of their performance in preclinical in vivo models, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for both (+)-Butaclamol and fluphenazine is the blockade of dopamine D2 receptors in the brain. In conditions such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is hypothesized to contribute to the positive symptoms. By acting as antagonists at D2 receptors, these drugs reduce dopaminergic neurotransmission, leading to the alleviation of these symptoms. However, their action on D2 receptors in other pathways, like the nigrostriatal and tuberoinfundibular pathways, is associated with extrapyramidal side effects (EPS) and effects on prolactin levels, respectively.
The (+)-enantiomer of butaclamol is the pharmacologically active form, demonstrating absolute optical specificity for its neuroleptic activity. The (-)-enantiomer is behaviorally inactive at significantly higher doses[1].
dot
References
Safety Operating Guide
Safe Disposal of (+)-Butaclamol Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (+)-Butaclamol hydrochloride, a potent dopamine (B1211576) D2 receptor antagonist. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Quantitative Data on Disposal
Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local, state, and federal regulations, as well as the capabilities of the designated waste management facility. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the facility's specific waste acceptance criteria.
| Parameter | Guideline |
| Sewer System Discharge | Prohibited. Do not discharge into sewer systems[1]. |
| Environmental Release | Must be avoided. Prevent the chemical from entering drains or water courses[1][2]. |
| Decontamination Procedure | Triple rinse container (or equivalent) before offering for recycling or reconditioning. Puncture container to prevent reuse[1]. |
Experimental Protocol: Disposal of this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure should be performed in a designated and well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials
-
Original container of this compound
-
Appropriate hazardous waste container, clearly labeled
-
Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Flame-retardant lab coat or clothing
-
-
Spill containment materials (e.g., absorbent pads)
Procedure
-
Initial Assessment and Containment:
-
Ensure the this compound waste is securely contained in its original or a compatible, tightly sealed container.
-
Label the waste container clearly with the chemical name and any associated hazard warnings.
-
-
Consult Institutional and Local Regulations:
-
Contact your institution's Environmental Health and Safety (EHS) department to understand the specific disposal policies and procedures.
-
Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[2].
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Primary Recommended Disposal Method: Licensed Chemical Destruction Plant:
-
Packaging for Disposal:
-
Package the waste container as directed by your EHS department or the licensed waste disposal company. This may involve placing the primary container into a larger, secondary containment vessel.
-
-
Handling and Storage Prior to Disposal:
-
Empty Container Disposal:
-
Empty containers should be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations[1].
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
